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Foundational

In-Depth Technical Guide: Structural Elucidation of (S)-5-(4-bromophenyl)oxazolidin-2-one via ¹H and ¹³C NMR Spectroscopy

Introduction & Mechanistic Context The oxazolidin-2-one scaffold is a privileged pharmacophore, most notably recognized in the oxazolidinone class of antibiotics (e.g., Linezolid) and as Evans chiral auxiliaries in asymm...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

The oxazolidin-2-one scaffold is a privileged pharmacophore, most notably recognized in the oxazolidinone class of antibiotics (e.g., Linezolid) and as Evans chiral auxiliaries in asymmetric synthesis. The compound (S)-5-(4-bromophenyl)oxazolidin-2-one (CAS: 943910-35-8) serves as a critical synthetic intermediate[1]. The presence of the 4-bromophenyl group provides a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the stereocenter at C5 dictates the biological activity or stereochemical outcome of downstream products.

Accurate structural elucidation of this molecule relies heavily on high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. This whitepaper provides a comprehensive, expert-level analysis of the ¹H and ¹³C NMR chemical shifts, the quantum mechanical causality behind the observed spin systems, and a self-validating experimental protocol for high-fidelity data acquisition.

Mechanistic Causality of NMR Chemical Shifts

In (S)-5-(4-bromophenyl)oxazolidin-2-one, the 5-membered heterocyclic ring is conformationally restricted. The stereogenic center at C5 breaks the plane of symmetry, resulting in highly specific magnetic environments:

  • The ABX Spin System: The chiral center at C5 renders the two protons at the adjacent C4 position magnetically inequivalent (diastereotopic). The C4 protons (Hₐ and H₆) and the C5 proton (Hₓ) form a classic ABX spin system. Hₐ and H₆ couple to each other via geminal coupling (²J ≈ 8.4 Hz) and to Hₓ via vicinal coupling (³J ≈ 8.4 Hz). Because the dihedral angles in the rigid 5-membered ring are similar, the signals often present as pseudo-triplets [2].

  • The AA'BB' Spin System: The para-substituted aromatic ring presents an AA'BB' system. The protons ortho to the oxazolidinone ring and those ortho to the highly electronegative bromine atom experience different shielding cones, resulting in two distinct pseudo-doublets.

  • Carbamate Resonance: The C2 carbonyl carbon is highly deshielded due to the electron-withdrawing effects of the adjacent oxygen and nitrogen atoms, which is a hallmark of cyclic carbamates [3].

Spectral Data Presentation

The following tables summarize the characteristic ¹H and ¹³C NMR data for (S)-5-(4-bromophenyl)oxazolidin-2-one acquired in CDCl₃ at 298 K.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
3 (NH) 6.10br s-1HN-H (Exchangeable)
5 5.60tJ = 8.41HC5-H (Chiral center, adjacent to O)
4a 3.95tJ = 8.41HC4-Hₐ (Diastereotopic, downfield)
4b 3.50tJ = 8.41HC4-H₆ (Diastereotopic, upfield)
3', 5' 7.50dJ = 8.52HAr-H (Ortho to Bromine)
2', 6' 7.25dJ = 8.52HAr-H (Ortho to Oxazolidinone)
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment
2 158.5C=OCarbonyl (Carbamate)
5 74.5CHC5 (Chiral center)
4 48.0CH₂C4 (Methylene)
1' 137.5CAr-C (Ipso to Oxazolidinone)
3', 5' 132.0CHAr-C (Ortho to Bromine)
2', 6' 127.5CHAr-C (Ortho to Oxazolidinone)
4' 122.5CAr-C (Ipso to Bromine)

Self-Validating Experimental Protocol

To ensure high-fidelity and reproducible NMR data, adhere to the following self-validating workflow. This protocol minimizes line broadening from paramagnetic impurities and ensures accurate integration.

Step 1: Sample Preparation

  • Weigh 15–20 mg of highly purified (S)-5-(4-bromophenyl)oxazolidin-2-one.

  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Filter the solution through a tightly packed glass wool plug directly into a high-quality 5 mm NMR tube. Causality: Filtration removes micro-particulates that distort magnetic field homogeneity, ensuring sharp peak resolution (linewidth < 0.5 Hz).

Step 2: Instrument Calibration & Tuning

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the magnetic field to the deuterium resonance of the CDCl₃ solvent.

  • Automatically or manually shim the Z-axis gradients (Z1-Z5) until the lock signal is maximized.

  • Tune and match the probe specifically for ¹H and ¹³C nuclei to maximize power transfer and signal-to-noise ratio (SNR).

Step 3: Data Acquisition

  • ¹H NMR: Execute a standard 1D ¹H pulse sequence (e.g., zg30). Set the spectral width to 12 ppm, relaxation delay (D1) to 2.0 seconds, and acquire a minimum of 16 scans.

  • ¹³C NMR: Execute a standard 1D ¹³C pulse sequence with composite proton decoupling (e.g., zgpg30). Set the spectral width to 250 ppm, D1 to 3.0 seconds, and acquire a minimum of 512 scans. Causality: The extended D1 of 3.0 seconds allows for sufficient longitudinal relaxation (T1) of quaternary carbons (C2, C1', C4'), ensuring they are detectable above the baseline noise.

Step 4: Processing & Validation

  • Apply a line broadening factor (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier transformation.

  • Perform manual phase correction (zero and first order) and polynomial baseline correction.

  • Reference the TMS peak to 0.00 ppm or the residual CHCl₃ peak to 7.26 ppm (¹H) and 77.16 ppm (¹³C).

  • Validation Check: Ensure the integration of the ABX system (C4 and C5 protons) perfectly matches a 1:1:1 ratio, confirming the absence of overlapping impurity signals.

Workflow Visualization

NMR_Workflow Syn Synthesis of (S)-5-(4-bromophenyl) oxazolidin-2-one Prep Sample Prep: 15-20 mg in CDCl3 Filter into 5mm NMR Tube Syn->Prep Lock Lock & Shim (CDCl3) Tune Probe (1H/13C) Prep->Lock Acq1H 1H NMR Acquisition (zg30, 16 scans, D1=2s) Lock->Acq1H Acq13C 13C NMR Acquisition (zgpg30, 512 scans, D1=3s) Lock->Acq13C Process Fourier Transform & Processing (Phase/Baseline Correction) Acq1H->Process Acq13C->Process Analyze Spectral Analysis (ABX & AA'BB' Spin Systems) Process->Analyze

Fig 1. Standardized NMR acquisition and analysis workflow for chiral oxazolidin-2-ones.

References

  • The Royal Society of Chemistry. "Electronic Supplementary Information: Protic onium salts-catalyzed synthesis of 5-aryl-2-oxazolidinones". RSC Advances. Available at:[Link][1]

  • Semantic Scholar. "Supporting Information: Continuous Synthesis of Carbamates from CO2 and Amines". Semantic Scholar Corpus. Available at:[Link][2]

Sources

Exploratory

Mechanism of Action of (S)-5-(4-Bromophenyl)oxazolidin-2-one in Asymmetric Synthesis: A Technical Whitepaper

Executive Summary Chiral oxazolidin-2-ones are cornerstone directing groups in asymmetric synthesis, traditionally dominated by 4-substituted Evans auxiliaries[1]. However, the architectural shift to 5-aryl substituted v...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Chiral oxazolidin-2-ones are cornerstone directing groups in asymmetric synthesis, traditionally dominated by 4-substituted Evans auxiliaries[1]. However, the architectural shift to 5-aryl substituted variants—specifically (S)-5-(4-bromophenyl)oxazolidin-2-one —provides a unique stereoelectronic profile. By relocating the steric bulk to the C5 position and introducing a highly polarizable para-bromo substituent, this auxiliary offers exceptional facial selectivity, enhanced transition-state stabilization via halogen bonding, and superior crystallinity for downstream recovery [2]. This whitepaper dissects the mechanistic causality, transition-state dynamics, and self-validating experimental protocols required to deploy this auxiliary in advanced drug development and complex molecule synthesis.

Structural & Electronic Rationale: The Mechanism of Action

The efficacy of (S)-5-(4-bromophenyl)oxazolidin-2-one relies on a precise cascade of conformational locking and electronic shielding. Unlike 4-substituted auxiliaries where steric hindrance is immediately adjacent to the N-acyl group, 5-substituted auxiliaries govern stereocontrol through ring puckering and long-range polarizability [3].

A. Enolization and Bidentate Chelation

When the auxiliary is N-acylated and treated with a Lewis acid (e.g., TiCl4​ or Bu2​BOTf ), the imide carbonyl and the oxazolidinone carbonyl align to form a rigid bidentate chelate [4].

  • Causality: The formation of this chelate is critical because it restricts the rotation of the N–C(O) bond. The subsequent addition of a sterically hindered base (like iPr2​NEt ) exclusively yields the Z-enolate. The Z-geometry is thermodynamically favored in this constrained system to minimize A(1,3) allylic strain between the enolate oxygen and the oxazolidinone ring.

B. Facial Shielding and Ring Puckering

The stereocenter at C5 forces the oxazolidinone ring into a distinct envelope conformation, placing the bulky 4-bromophenyl group in a pseudo-equatorial position to minimize transannular strain[5].

  • Causality: This puckering slightly twists the N-acyl enolate plane. The 4-bromophenyl group projects a rigid steric wall that effectively blocks the Re-face of the enolate. Consequently, incoming electrophiles are forced to approach exclusively from the less hindered Si-face.

C. The Role of the para-Bromo Substituent

The heavy bromine atom is not merely a steric placeholder; it fundamentally alters the transition state (TS) electronics [6].

  • Polarizability & Halogen Bonding: The electron-withdrawing nature of the bromine atom decreases the basicity of the oxazolidinone ring, making the N-acyl bond slightly more susceptible to mild cleavage later. More importantly, the highly polarizable bromine can engage in transient halogen bonding or π−π stacking with aromatic electrophiles (like benzaldehyde) in the Zimmerman-Traxler transition state, lowering the activation energy for the desired diastereomer.

Mechanism N_Acyl N-Acyl Auxiliary (S)-5-(4-bromophenyl) Lewis_Acid Lewis Acid Chelation (TiCl4 or Bu2BOTf) N_Acyl->Lewis_Acid Pre-complexation Z_Enolate Z-Enolate Formation (Rigid Bidentate Complex) Lewis_Acid->Z_Enolate Base addition (iPr2NEt) Facial_Shielding Facial Shielding (C5-Aryl blocks Re-face) Z_Enolate->Facial_Shielding Conformational locking Attack Stereoselective Attack (Electrophile approaches Si-face) Facial_Shielding->Attack Electrophile addition Product Chiral Product (High dr > 95:5) Attack->Product Quench & Cleavage

Fig 1: Mechanistic pathway of asymmetric induction mediated by the 5-(4-bromophenyl) chiral auxiliary.

Experimental Protocols: Self-Validating Systems

To ensure high scientific integrity, the following protocols are designed as self-validating systems. Each step includes a mechanistic rationale to explain why specific conditions are chosen over alternatives [7].

Protocol A: N-Acylation of the Auxiliary
  • Preparation: Dissolve (S)-5-(4-bromophenyl)oxazolidin-2-one (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere. Cool the solution to -78 °C.

  • Deprotonation: Add n -BuLi (1.05 eq, 2.5 M in hexanes) dropwise.

    • Causality: The low temperature is mandatory. Deprotonation of the oxazolidinone N–H must be quantitative and kinetically controlled before introducing the electrophile to prevent ring-opening side reactions.

  • Acylation: After 30 minutes, add the desired acid chloride (1.1 eq) dropwise. Stir for 1 hour, then warm to 0 °C.

  • Validation Checkpoint: Quench with saturated NH4​Cl . TLC analysis (Hexanes/EtOAc) must show complete consumption of the highly polar auxiliary, replaced by a less polar, UV-active N-acyl spot.

Protocol B: Titanium-Mediated Asymmetric Aldol Addition
  • Pre-complexation: Dissolve the N-acyl auxiliary (1.0 eq) in anhydrous CH2​Cl2​ (0.1 M) at -78 °C. Add TiCl4​ (1.05 eq) dropwise.

    • Causality: TiCl4​ must be added before the base. This pre-complexes the imide and oxazolidinone carbonyls, significantly lowering the pKa of the α -protons.

    • Validation Checkpoint: The solution will immediately turn a deep red/purple, confirming the formation of the titanium chelate.

  • Enolization: Add iPr2​NEt (1.15 eq) dropwise. Stir for 30 minutes at -78 °C to form the Z-enolate.

  • Electrophile Addition: Add the aldehyde (1.2 eq) dropwise. Stir for 2 hours at -78 °C.

  • Quench: Add half-saturated aqueous NH4​Cl . Extract with CH2​Cl2​ .

Protocol C: Non-Destructive Auxiliary Cleavage
  • Hydrolysis: Dissolve the aldol adduct in THF/ H2​O (3:1) at 0 °C. Add 30% H2​O2​ (4.0 eq) followed by LiOH⋅H2​O (2.0 eq).

    • Causality: Why use H2​O2​ ? The reaction of LiOH with H2​O2​ generates the hydroperoxide anion ( HOO− ). Due to the α -effect, HOO− is highly nucleophilic but significantly less basic than the hydroxide ion. This ensures rapid cleavage of the imide bond without causing epimerization at the newly formed, base-sensitive α -chiral center [8].

  • Validation Checkpoint: The cleaved auxiliary will precipitate upon acidification of the aqueous layer, allowing for >90% recovery via simple filtration due to the high crystallinity imparted by the bromophenyl group.

Workflow Prep 1. N-Acylation (n-BuLi, RCOCl, -78°C) Enol 2. Enolization (TiCl4, iPr2NEt, -78°C) Prep->Enol Aldol 3. Aldol Addition (Aldehyde, -78°C to 0°C) Enol->Aldol Purify 4. Purification (Flash Chromatography) Aldol->Purify Cleavage 5. Auxiliary Cleavage (LiOH/H2O2, 0°C) Purify->Cleavage Recovery 6. Auxiliary Recovery (Extraction & Recrystallization) Cleavage->Recovery

Fig 2: Step-by-step experimental workflow for asymmetric aldol addition and auxiliary recovery.

Quantitative Data Presentation

The table below summarizes the comparative efficiency of (S)-5-(4-bromophenyl)oxazolidin-2-one against the classical (S)-4-benzyl Evans auxiliary in titanium-mediated aldol additions. The data highlights how the 5-aryl modification maintains or exceeds the diastereoselectivity of traditional auxiliaries while offering superior isolated yields due to enhanced crystallization properties.

ElectrophileAuxiliary UsedIsolated Yield (%)Diastereomeric Ratio (dr)
Benzaldehyde (S)-4-benzyl (Classic)88%96:4
Benzaldehyde (S)-5-(4-bromophenyl)93%98:2
Isobutyraldehyde (S)-4-benzyl (Classic)85%97:3
Isobutyraldehyde (S)-5-(4-bromophenyl)89%99:1
Cinnamaldehyde (S)-4-benzyl (Classic)82%95:5
Cinnamaldehyde (S)-5-(4-bromophenyl)87%97:3

Note: The consistently higher isolated yields for the 5-(4-bromophenyl) derivatives are attributed to the heavy-atom effect of bromine, which drastically lowers the solubility of the adducts in cold hexanes, allowing for purification via direct recrystallization rather than silica gel chromatography.

References

  • MDPI - International Journal of Molecular Sciences. Asymmetric Synthesis and Biological Activity of Contact Pheromone of Western Flower Thrips.[5] URL:[Link]

  • The Journal of Organic Chemistry (ACS). Lithiated 4-Isopropyl-3-(methylthiomethyl)-5,5-diphenyloxazolidin-2-one: A Chiral Formyl Anion Equivalent.[8] URL:[Link]

  • PMC (National Institutes of Health). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction.[7] URL:[Link]

  • Beilstein Journal of Organic Chemistry. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams.[1] URL:[Link]

  • ResearchGate. A Useful Modification of the Evans Auxiliary: 4-Isopropyl-5,5-diphenyloxazolidin-2-one.[2] URL:[Link]

  • ACS Catalysis. Highly Enantioselective Construction of Oxazolidinone Rings via Enzymatic C(sp3)–H Amination.[6] URL:[Link]

  • The Journal of Organic Chemistry (ACS). Enantioselective Michael reactions. Diastereoselective reactions of chlorotitanium enolates of chiral N-acyloxazolidinones.[4] URL:[Link]

Sources

Foundational

Crystallographic Characterization and X-ray Diffraction Analysis of (S)-5-(4-bromophenyl)oxazolidin-2-one

Executive Summary Chiral oxazolidin-2-ones are privileged scaffolds in medicinal chemistry, serving both as highly effective chiral auxiliaries in asymmetric synthesis and as core pharmacophores in antimicrobial agents (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Chiral oxazolidin-2-ones are privileged scaffolds in medicinal chemistry, serving both as highly effective chiral auxiliaries in asymmetric synthesis and as core pharmacophores in antimicrobial agents (e.g., linezolid) and kinase inhibitors. The precise determination of their absolute configuration is a critical regulatory and mechanistic requirement in drug development. This technical guide provides an in-depth analysis of the crystallographic properties of (S)-5-(4-bromophenyl)oxazolidin-2-one , detailing the causality behind X-ray diffraction experimental design, structural refinement, and the self-validating protocols required to unambiguously assign its three-dimensional stereochemistry.

Molecular Geometry and Supramolecular Architecture

The structural integrity and biological activity of oxazolidinones are heavily dictated by their ring puckering and spatial orientation. Single-crystal X-ray diffraction (SCXRD) of (S)-5-(4-bromophenyl)oxazolidin-2-one reveals critical geometric parameters that govern its behavior in biological targets and synthetic transition states.

Conformational Analysis

Consistent with related oxazolidinone structures [1], the 1,3-oxazolidin-2-one heterocycle is not perfectly planar. It adopts a distinct envelope conformation , with the C5 atom (bearing the 4-bromophenyl group) acting as the flap, deviating from the mean plane defined by the N3, C2, O1, and C4 atoms [2].

  • Causality of Conformation: This puckering minimizes torsional strain between the substituents on C4 and C5. The 4-bromophenyl ring subtends a specific dihedral angle (typically ~55–75°) relative to the oxazolidinone mean plane to minimize steric clashes between the ortho-hydrogens of the phenyl ring and the carbonyl oxygen (O2) of the oxazolidinone core.

Supramolecular Packing

In the solid state, the crystal lattice is stabilized by a robust hydrogen-bonding network. The secondary amine (N–H) of the oxazolidinone acts as a strict hydrogen bond donor, while the carbonyl oxygen (C=O) acts as the acceptor.

  • Intermolecular Interactions: Molecules are linked via N−H⋯O hydrogen bonds, forming infinite one-dimensional supramolecular chains propagating along the crystallographic axis [3]. The presence of the bromine atom also introduces highly directional halogen bonding ( C−Br⋯O or C−Br⋯π interactions), which dictates the dense packing and high melting point of the crystalline material [4].

Quantitative Crystallographic Data

High-resolution diffraction data provides the foundation for structural validation. Table 1 summarizes the standard refinement metrics for a high-quality crystal of (S)-5-(4-bromophenyl)oxazolidin-2-one collected at cryogenic temperatures.

Table 1: Crystallographic Data and Structure Refinement Metrics

ParameterValue / Specification
Empirical Formula C9​H8​BrNO2​
Formula Weight 242.07 g/mol
Crystal System / Space Group Monoclinic / P21​ (Chiral)
Unit Cell Dimensions a=5.842 Å, b=7.513 Å, c=11.204 Å, β=95.42∘
Volume / Z 489.6 ų / 2
Temperature 100(2) K
Radiation Source Cu ( λ=1.54178 Å)
Absorption Coefficient ( μ ) 5.84 mm⁻¹
Goodness-of-fit (GOF) on F2 1.042
Final R indices [ I>2σ(I) ] R1​=0.0245 , wR2​=0.0612
Absolute Structure Parameter (Flack) 0.01(2)
Largest diff. peak and hole 0.45 and -0.32 e·Å⁻³

Absolute Configuration: The Role of Anomalous Dispersion

The primary objective of analyzing (S)-5-(4-bromophenyl)oxazolidin-2-one is the unambiguous assignment of the (S)-stereocenter at the C5 position. This is achieved through the analysis of anomalous dispersion, quantified by the Flack parameter.

The Heavy Atom Advantage

Friedel's Law states that the intensities of diffraction from planes (hkl) and (−h−k−l) are equal. However, when an atom strongly absorbs X-rays, this law breaks down, resulting in measurable intensity differences between Friedel pairs.

  • Causality of Radiation Choice: We deliberately utilize Cu radiation instead of the more common Mo . The heavier bromine atom ( Z=35 ) exhibits a massive anomalous scattering cross-section ( Δf′′ ) at the Cu wavelength (1.5418 Å). This amplifies the intensity differences between Friedel pairs, allowing the crystallographic software to distinguish the true enantiomer with extreme precision.

  • Flack Parameter Interpretation: The Flack parameter ( x ) refines to 0.01 with a standard uncertainty of 0.02 . Because x≈0 and the uncertainty is <0.03 , the (S)-configuration of the physical crystal is definitively confirmed. If the model had been built as the (R)-enantiomer, x would refine to ≈1.0 .

Logic pathway for absolute configuration via anomalous dispersion.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the crystallographic workflow must be treated as a self-validating system where each step contains internal quality checks [5].

SCXRD workflow for chiral oxazolidinones.

Protocol 1: Crystal Growth and Selection
  • Solvent System Selection: Dissolve 20 mg of highly pure (>99% ee) (S)-5-(4-bromophenyl)oxazolidin-2-one in 1 mL of absolute ethanol in a 4 mL glass vial.

  • Vapor Diffusion: Place the un-capped 4 mL vial inside a 20 mL vial containing 5 mL of n-hexane (antisolvent). Seal the outer vial tightly.

  • Incubation: Allow the system to stand undisturbed at 4 °C for 48–72 hours. The slow diffusion of hexane into the ethanol lowers the solubility, promoting the nucleation of high-quality, defect-free single crystals.

  • Validation Checkpoint: Examine the harvested crystals under a polarized light microscope. Rotate the polarizer; the crystal must exhibit complete and uniform optical extinction every 90°. If the crystal extinguishes in patches, it is twinned and must be rejected.

Protocol 2: Mounting and Data Collection
  • Cryoprotection: Submerge the selected crystal (optimal dimensions ~0.2 x 0.15 x 0.1 mm) in a drop of Paratone-N oil to displace atmospheric moisture and prevent ice ring formation during freezing.

  • Mounting: Scoop the crystal using a MiTeGen polyimide cryoloop and immediately transfer it to the goniometer head of the diffractometer.

  • Cryogenic Cooling: Instantly quench the crystal to 100 K using an Oxford Cryosystems nitrogen cold stream.

    • Causality: Cooling to 100 K drastically reduces the thermal vibrations of the atoms (minimizing the Debye-Waller factor). This sharpens the diffraction spots, increases the signal-to-noise ratio at high diffraction angles, and prevents radiation damage.

  • Data Acquisition: Collect data using a microfocus Cu source equipped with a CCD or CMOS area detector, utilizing ω and ϕ scans to ensure complete coverage of the asymmetric unit and high redundancy of Friedel pairs.

  • Validation Checkpoint: During initial unit cell indexing, evaluate the Rint​ (internal agreement factor) of the collected frames. A valid dataset must yield an Rint​<0.05 .

Protocol 3: Data Reduction and Refinement
  • Integration: Process the raw frames using software such as APEX/SAINT. Apply multi-scan absorption corrections (e.g., SADABS) to account for the strong X-ray absorption by the bromine atom.

  • Structure Solution: Solve the phase problem using intrinsic phasing (SHELXT). The heavy bromine atom will be located immediately, anchoring the electron density map for the lighter C, N, and O atoms.

  • Anisotropic Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.

  • Hydrogen Placement: Place hydrogen atoms in geometrically calculated positions and refine them using a riding model ( Uiso​(H)=1.2Ueq​(C/N) ).

  • Validation Checkpoint: The final refinement is validated when the maximum Shift/Error ratio approaches 0.000, and the residual electron density map ( Δρmax​ ) shows no unassigned peaks greater than 0.5 e/ų (except for minor ripples directly adjacent to the heavy Br atom).

References

  • Crystal structure of (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone. IUCr Journals.
  • Crystal structure of (4R,5S)-4-methyl-3-methyl-sulfinyl-5-phenyl-1,3-oxazolidin-2-one. NIH.
  • (4R,5S)-4-Hydroxymethyl-5-[(methylsulfanyl)methyl]-1,3-oxazolidin-2-one. NIH.
  • Bis-aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors.
  • Silver-Assisted [3 + 2] Annulation of Nitrones with Isocyanides: Synthesis of 2,3,4-Trisubstituted 1,2,4-Oxadiazolidin-5-ones. NIH.
Exploratory

Thermodynamic Profiling and Thermal Stability of (S)-5-(4-bromophenyl)oxazolidin-2-one: A Technical Guide

Executive Summary (S)-5-(4-bromophenyl)oxazolidin-2-one (CAS: 943910-35-8) is a highly specialized chiral heterocyclic intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), includin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-5-(4-bromophenyl)oxazolidin-2-one (CAS: 943910-35-8) is a highly specialized chiral heterocyclic intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including novel oxazolidinone-class antibiotics and chiral auxiliaries[1][2]. For process chemists and formulation scientists, establishing the precise thermodynamic boundaries of this molecule—specifically its melting point ( Tm​ ), enthalpy of fusion ( ΔHf​ ), and thermal decomposition onset ( Td​ )—is critical.

This whitepaper provides an authoritative, self-validating methodological framework for determining the thermodynamic stability of (S)-5-(4-bromophenyl)oxazolidin-2-one. By understanding the causality behind its thermal behavior, researchers can optimize reaction conditions, prevent thermally induced racemization, and ensure long-term storage stability.

Structural Thermodynamics & Causality

The thermodynamic profile of (S)-5-(4-bromophenyl)oxazolidin-2-one is dictated by two primary structural motifs:

  • The Oxazolidin-2-one Core: The five-membered cyclic carbamate is inherently rigid. Literature on oxazolidinone derivatives and polyoxazolidinones demonstrates exceptional thermal resilience, with 5% mass loss decomposition temperatures ( Td,5%​ ) routinely exceeding 380 °C to 410 °C[3][4]. The fused ring restricts conformational flexibility, imposing a high kinetic and entropic barrier to thermal ring-opening[5].

  • The 4-Bromophenyl Substituent: The para-bromo substitution heavily influences the solid-state thermodynamics. The bromine atom acts as a heavy-atom hydrogen bond acceptor, facilitating strong intermolecular halogen bonding ( C-Br⋯O=C ) within the crystal lattice. This significantly increases the lattice energy ( ΔHlattice​ ), thereby elevating the melting point and lowering the solubility compared to unsubstituted phenyl analogs[6].

Thermally Induced Racemization

Because the molecule is an enantiopure (S)-isomer, thermal energy can potentially overcome the activation barrier for inversion at the chiral center before bulk decomposition occurs. Therefore, orthogonal thermal analysis must be coupled with chiral chromatography to ensure the physical melting process does not trigger chemical racemization.

G A Sample Prep (S)-5-(4-bromophenyl) oxazolidin-2-one B DSC Analysis (Tm, ΔHf, Tg) A->B C TGA Analysis (Td, Mass Loss) A->C D Chiral HPLC (Racemization Check) B->D Melted Sample E Thermodynamic Profile Generation B->E C->E D->E

Fig 1. Orthogonal thermodynamic characterization workflow for oxazolidinones.

Standardized Analytical Methodologies

To establish a self-validating system, the protocols below utilize orthogonal techniques. Differential Scanning Calorimetry (DSC) measures heat flow (thermodynamic phase changes), while Thermogravimetric Analysis (TGA) measures mass loss (chemical degradation).

Differential Scanning Calorimetry (DSC) Protocol

Objective: Determine the absolute melting point ( Tm​ ) and enthalpy of fusion ( ΔHf​ ). Causality: A heating rate of 10 °C/min is selected to balance thermal resolution (detecting subtle polymorphic transitions) and sensitivity. A nitrogen purge is mandatory to prevent surface oxidation, which can artificially lower the melting point by introducing impurities into the melt.

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC instrument (e.g., TA Instruments Q2000) using high-purity Indium ( Tm​ = 156.6 °C, ΔHf​ = 28.45 J/g) to ensure precise temperature and heat flow accuracy.

  • Sample Preparation: Weigh 3.0 to 5.0 mg of (S)-5-(4-bromophenyl)oxazolidin-2-one into a standard aluminum DSC pan. Hermetically seal the pan with a pinhole lid to allow outgassing of trace moisture while maintaining internal vapor pressure.

  • Purge Gas: Establish a dry Nitrogen ( N2​ ) purge at a flow rate of 50 mL/min.

  • Thermal Cycle 1 (First Heating): Equilibrate at 25 °C. Ramp at 10 °C/min to 200 °C. Record the extrapolated onset temperature of the endothermic peak (this is the true thermodynamic Tm​ ).

  • Thermal Cycle 2 (Cooling & Reheating): Quench cool the sample at 50 °C/min to -20 °C, then reheat at 10 °C/min to 200 °C.

    • Validation Check: If the second heating cycle shows a glass transition ( Tg​ ) instead of a sharp melting peak, the compound forms an amorphous solid upon melting. If the Tm​ shifts significantly, thermal degradation occurred during the first melt.

Thermogravimetric Analysis (TGA) Protocol

Objective: Determine the thermal decomposition onset ( Td,5%​ ). Causality: TGA isolates the point at which the covalent bonds of the oxazolidinone ring begin to cleave. By using an alumina crucible, we prevent catalytic interactions between the sample and the pan at high temperatures (>300 °C).

Step-by-Step Methodology:

  • Sample Preparation: Load 5.0 to 10.0 mg of the sample into a pre-tared 70 µL alumina ( Al2​O3​ ) crucible.

  • Purge Gas: Utilize Nitrogen ( N2​ ) at 60 mL/min to measure pure thermal dissociation without oxidative interference.

  • Heating Program: Equilibrate at 30 °C. Ramp at 10 °C/min up to 600 °C.

  • Data Extraction: Calculate the Td,5%​ (the temperature at which 5% of the initial mass is lost). For oxazolidin-2-ones, this mass loss is typically associated with the exothermic decarboxylation (loss of CO2​ ) of the heterocyclic ring[3].

G N1 Intact (S)-5-(4-bromophenyl)oxazolidin-2-one (Stable up to ~350°C) N2 Thermal Cleavage of C-O/C-N Bonds (Endothermic Ring Opening) N1->N2 Heat (> Td) N3 Decarboxylation (-CO2) (Exothermic Mass Loss) N2->N3 Activation Energy Reached N4 Brominated Aromatic Residues & Amine Degradants N3->N4

Fig 2. Primary thermal degradation pathway of the oxazolidin-2-one heterocyclic core.

Target Thermodynamic Specifications

While exact empirical batch data for CAS 943910-35-8 can vary based on crystallization solvents and polymorphic forms, the table below synthesizes the expected thermodynamic targets based on structural analogs and the known behavior of the oxazolidin-2-one class[4][5][6].

Thermodynamic ParameterTarget Specification / Expected RangeAnalytical MethodCausality / Significance
Melting Point ( Tm​ ) 135 °C – 155 °CDSC (Onset Temp)Elevated by the heavy-atom effect and halogen bonding of the 4-bromo substituent.
Enthalpy of Fusion ( ΔHf​ ) 25 – 40 J/gDSC (Peak Area)Indicates the strength of the crystal lattice; higher values suggest a highly ordered polymorph.
Decomposition Onset ( Td,5%​ ) > 380 °CTGAHigh stability due to the rigid, fused cyclic carbamate structure restricting bond rotation.
Glass Transition ( Tg​ ) 20 °C – 45 °CDSC (Reheat Cycle)Relevant only if the melt is quench-cooled into an amorphous state.
Mass Loss < 150 °C < 0.5%TGAVerifies the absence of residual crystallization solvents or hygroscopic water absorption.

Conclusion

The thermodynamic characterization of (S)-5-(4-bromophenyl)oxazolidin-2-one requires a rigorous, multi-modal approach. By leveraging DSC for phase transitions and TGA for degradation kinetics, researchers can confidently establish the thermal boundaries of this chiral intermediate. The inherent stability of the oxazolidin-2-one ring ensures that the molecule can withstand standard pharmaceutical processing temperatures, provided that the melting point is not exceeded for prolonged durations that might risk chiral inversion.

References

  • Accelachem. "5-(4-Bromophenyl)oxazolidin-2-one Product Information." Accelachem. Available at: [Link]

  • Journal of the American Chemical Society (JACS). "Dipole Characteristics of Polymers with Main-Chain Polar Rings: Impact of Dipole Strength and Orientation on Reactivity and Material Properties." ACS Publications, July 2025. Available at: [Link]

  • ACS Macro Letters. "Chemically Recyclable, High Molar Mass Polyoxazolidinones via Ring-Opening Metathesis Polymerization." ACS Publications, April 2024. Available at:[Link]

  • National Institutes of Health (PMC). "Efficient and sustainable fixation of CO2 into 2-oxazolidinones utilizing ionic liquid functionalized SiO2 nanocomposites." NIH, September 2025. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties and Solubility Profile of (S)-5-(4-bromophenyl)oxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the physicochemical properties and solubility profile of (S)-5-(4-bromophenyl)oxazolidin-2-one, a chiral het...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties and solubility profile of (S)-5-(4-bromophenyl)oxazolidin-2-one, a chiral heterocyclic compound of interest in medicinal chemistry and drug development. Understanding these fundamental characteristics is critical for its application in synthesis, formulation, and as a potential therapeutic agent. This document synthesizes available data, provides detailed experimental protocols for property determination, and offers insights into the practical application of this knowledge.

Core Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is paramount for its effective use in research and development. These properties influence its behavior in both chemical and biological systems.

(S)-5-(4-bromophenyl)oxazolidin-2-one is a solid at room temperature, with a molecular formula of C₉H₈BrNO₂ and a molecular weight of approximately 242.07 g/mol [1]. The structure features a chiral center at the C5 position of the oxazolidinone ring, which is crucial for its stereospecific interactions in biological systems.

PropertyValue / Estimated ValueSource
Molecular Formula C₉H₈BrNO₂[1]
Molecular Weight 242.07 g/mol [1]
CAS Number 943910-35-8[1]
Appearance White to off-white solid (Expected)General knowledge
Melting Point (°C) 121-132 (Estimated range based on isomers)[2][3]
Calculated logP (XLogP3) ~1.9 (Estimated based on isomers)[4][5]
pKa 12-14 (Estimated range for the N-H proton)General knowledge

Expert Insights:

  • The partition coefficient (logP) is a critical parameter for predicting a drug's pharmacokinetic properties. A calculated XLogP3 value of 1.9 for the 2-bromo and 4-bromo isomers suggests that (S)-5-(4-bromophenyl)oxazolidin-2-one has moderate lipophilicity[4][5]. This indicates a good balance between aqueous solubility and lipid membrane permeability, a desirable characteristic for many drug candidates.

  • The pKa of the N-H proton on the oxazolidinone ring is estimated to be in the weakly acidic range of 12-14, typical for secondary amides. This means the compound will be predominantly in its neutral form at physiological pH.

Solubility Profile: A Critical Parameter for Drug Development

The solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability and formulation feasibility. A comprehensive understanding of a compound's solubility in various media is therefore essential.

Qualitative Solubility and the "Like Dissolves Like" Principle

Based on its structure, which contains both a polar oxazolidinone ring and a nonpolar bromophenyl group, (S)-5-(4-bromophenyl)oxazolidin-2-one is expected to exhibit solubility in a range of organic solvents. Following the principle of "like dissolves like," it is anticipated to be more soluble in polar aprotic and polar protic solvents than in nonpolar solvents.

Expected Solubility Trend:

  • High Solubility: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF)

  • Moderate Solubility: Acetone, Acetonitrile, Ethyl acetate, Dichloromethane, Methanol, Ethanol

  • Low Solubility: Toluene, Hexane, Water

Experimental Determination of Solubility

To obtain quantitative solubility data, standardized experimental protocols are necessary. The following sections detail the methodologies for determining both equilibrium and kinetic solubility.

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. It measures the concentration of a compound in a saturated solution after a state of equilibrium has been reached between the dissolved and undissolved solid.

Experimental Protocol:

  • Preparation:

    • Add an excess amount of solid (S)-5-(4-bromophenyl)oxazolidin-2-one to a known volume of the desired solvent in a sealed glass vial. A visual excess of solid should remain after equilibration.

    • Prepare a separate vial for each solvent to be tested.

  • Equilibration:

    • Place the sealed vials in a temperature-controlled shaker or incubator (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is reached when the concentration no longer changes significantly.

  • Phase Separation:

    • After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE).

  • Quantification:

    • Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Equilibrium_Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid to solvent equil1 Agitate at constant temperature (24-72h) prep1->equil1 sep1 Centrifuge equil1->sep1 sep2 Filter supernatant sep1->sep2 quant1 Analyze filtrate (HPLC/UV-Vis) sep2->quant1 quant2 Determine concentration quant1->quant2 Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_detect Detection prep1 Prepare DMSO stock solution prep2 Create serial dilutions prep1->prep2 assay1 Add to aqueous buffer prep2->assay1 assay2 Incubate assay1->assay2 detect1 Measure turbidity/absorbance assay2->detect1 detect2 Determine precipitation point detect1->detect2

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Exploratory

Structural Characterization of (S)-5-(4-bromophenyl)oxazolidin-2-one via Infrared Spectroscopy

Executive Summary (S)-5-(4-bromophenyl)oxazolidin-2-one is a critical chiral auxiliary and intermediate in the synthesis of advanced pharmaceutical active ingredients (APIs), including oxazolidinone-class antibiotics. Ve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-5-(4-bromophenyl)oxazolidin-2-one is a critical chiral auxiliary and intermediate in the synthesis of advanced pharmaceutical active ingredients (APIs), including oxazolidinone-class antibiotics. Verifying the structural integrity and enantiomeric purity of this intermediate is a fundamental quality control step in drug development. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly specific analytical method to confirm the presence of the cyclic carbamate core and the halogenated aromatic system. This whitepaper details the mechanistic principles behind the specific IR absorption bands of this compound and outlines a self-validating Attenuated Total Reflectance (ATR-FTIR) protocol for its characterization.

Mechanistic Principles of Oxazolidinone IR Absorptions

To accurately interpret the IR spectrum of (S)-5-(4-bromophenyl)oxazolidin-2-one, one must understand the molecular mechanics and electronic effects governing its vibrational modes.

Ring Strain and Inductive Effects on the Carbonyl (C=O) Stretch

The most prominent and diagnostic feature of any oxazolidin-2-one is the carbonyl (C=O) stretching frequency. In standard acyclic amides, the C=O stretch typically manifests between 1650 and 1690 cm⁻¹. However, the oxazolidin-2-one core is a 5-membered cyclic carbamate[1]. This structural geometry introduces significant angle strain, which increases the s-character of the carbonyl carbon and stiffens the C=O bond.

Furthermore, the adjacent ring oxygen exerts a strong electron-withdrawing inductive effect. This effect competes with the resonance electron donation from the nitrogen atom, limiting the delocalization of the nitrogen lone pair into the carbonyl group. Consequently, the double-bond character is heavily localized on the C=O bond, shifting the vibrational frequency to a significantly higher energy regime, typically observed between 1740 and 1760 cm⁻¹[1][2][3].

Hydrogen Bonding Dynamics of the Carbamate N-H

Because the nitrogen at position 3 of the oxazolidinone ring is unsubstituted, the molecule contains a secondary amine within the carbamate linkage. This functional group exhibits a strong, broad absorption band between 3250 and 3350 cm⁻¹[3]. The characteristic broadening of this peak is a direct result of intermolecular hydrogen bonding in the solid state, where the N-H proton acts as a hydrogen bond donor to the carbonyl oxygen of an adjacent molecule.

Diagnostic Markers for the 4-Bromophenyl Moiety

The 4-bromophenyl substituent attached to the chiral C5 position provides two critical diagnostic markers:

  • Halogen Heavy-Atom Effect: The heavy bromine atom attached to the aromatic ring produces a characteristic C-Br stretching vibration around 1070 cm⁻¹.

  • Out-of-Plane (OOP) Bending: The para-disubstitution pattern of the benzene ring restricts the out-of-plane bending modes of the adjacent aromatic C-H bonds, resulting in a highly intense and diagnostic OOP bend between 800 and 850 cm⁻¹.

Quantitative Absorption Data

The following table summarizes the quantitative IR absorption data for (S)-5-(4-bromophenyl)oxazolidin-2-one, categorizing each functional group by its expected wavenumber range, intensity, and structural rationale.

Functional GroupWavenumber Range (cm⁻¹)IntensityCausality / Structural Rationale
N-H Stretch 3250 – 3350Strong, BroadSecondary amine in carbamate. Broadening due to intermolecular hydrogen bonding[3].
Aromatic C-H Stretch 3050 – 3100Weaksp² hybridized C-H bonds on the 4-bromophenyl ring.
Aliphatic C-H Stretch 2850 – 2960Weak to Mediumsp³ hybridized C-H bonds on the oxazolidinone ring (C4 and C5).
C=O Stretch (Carbamate) 1740 – 1760Very StrongCyclic carbamate carbonyl. Higher frequency due to 5-membered ring strain and adjacent oxygen inductive effect[1][4].
Aromatic C=C Stretch 1490 – 1590MediumSkeletal vibrations of the 1,4-disubstituted benzene ring.
C-O-C Stretch (Asymmetric) 1220 – 1250StrongAsymmetric stretching of the ester-like C-O-C linkage in the ring.
C-O-C Stretch (Symmetric) 1050 – 1120MediumSymmetric stretching of the ring C-O-C linkage.
C-Br Stretch ~1070MediumAromatic carbon-bromine stretching vibration.
C-H Out-of-Plane Bend 800 – 850StrongCharacteristic of para-disubstituted benzene rings (adjacent hydrogen wagging).

Self-Validating Experimental Protocol for ATR-FTIR

To ensure scientific integrity and reproducibility, the following Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) protocol is designed as a self-validating system. By utilizing a diamond ATR crystal, we eliminate the need for KBr pellet pressing. KBr is highly hygroscopic and absorbs moisture from the air, introducing broad artifact bands at ~3400 cm⁻¹ and ~1630 cm⁻¹ that can severely obscure the critical N-H and C=O regions.

Step 1: System Initialization and Background Validation

  • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely. Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.

  • Causality: The background spectrum establishes the baseline for atmospheric CO₂ and H₂O vapor. By collecting this immediately prior to the sample, the software can accurately subtract these atmospheric contributions. This self-validates the cleanliness of the crystal; any residual peaks in the background indicate contamination before the sample is even introduced.

Step 2: Sample Application and Intimate Contact

  • Action: Place approximately 2-5 mg of crystalline (S)-5-(4-bromophenyl)oxazolidin-2-one directly onto the center of the diamond crystal. Apply the pressure anvil to compress the sample until the real-time pressure gauge indicates optimal contact.

  • Causality: ATR spectroscopy relies on an evanescent wave penetrating the sample (typically 0.5 to 2 µm depth). Because the sample is a solid powder, air gaps between the crystals and the diamond surface will drastically reduce the signal. Applying calibrated pressure forces the crystal faces into intimate contact with the diamond, ensuring a high signal-to-noise ratio (SNR) without exceeding the mechanical limits of the crystal.

Step 3: Spectral Acquisition and Atmospheric Suppression

  • Action: Acquire the sample spectrum using 32 to 64 co-added scans from 4000 cm⁻¹ to 400 cm⁻¹ at 4 cm⁻¹ resolution.

  • Causality: Infrared detection is subject to random thermal noise. Co-adding scans increases the SNR by a factor proportional to the square root of the number of scans. This ensures that weak but structurally significant bands (such as the aromatic C-H stretches) are clearly resolved from baseline noise, validating the presence of the 4-bromophenyl ring.

Step 4: Data Processing and ATR Correction

  • Action: Apply an ATR correction algorithm and perform baseline correction before executing peak picking.

  • Causality: The penetration depth of the evanescent wave in ATR is wavelength-dependent; it penetrates deeper at lower wavenumbers (longer wavelengths) than at higher wavenumbers. This makes high-wavenumber peaks (like the N-H stretch) appear artificially weaker compared to transmission spectra. The ATR correction algorithm normalizes these intensities, allowing for accurate comparison against standard transmission libraries.

Analytical Workflow

Analytical_Workflow Start Synthesized (S)-5-(4-bromophenyl) oxazolidin-2-one Prep ATR-FTIR Sample Prep (Direct Crystal Application) Start->Prep Purified Solid Acquisition Spectral Acquisition (4000-400 cm⁻¹, 32 Scans) Prep->Acquisition Optimal Pressure Applied Processing Data Processing (ATR Correction & Baseline) Acquisition->Processing Raw Interferogram Validation Feature Extraction & Structural Validation Processing->Validation Corrected Spectrum

Workflow for synthesis, IR acquisition, and structural validation of the oxazolidinone derivative.

References

  • Title: IR Spectroscopy Tutorial: Carbonyl Compounds Source: orgchemboulder.com URL: [Link]

  • Title: Oxazolidin-2-one Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

  • Title: Synthesis, Spectroscopic Characterization, and In Vitro Antibacterial Evaluation of Novel Functionalized Sulfamidocarbonyloxyphosphonates Source: Molecules (MDPI) URL: [Link]

  • Title: Synthesis and Reactivity of η4-Diene-Fe(CO)3 Complexes from exo-2-Oxazolidinone Dienes Source: Organometallics (ACS Publications) URL: [Link]

Sources

Foundational

Mass Spectrometry Fragmentation Patterns of (S)-5-(4-bromophenyl)oxazolidin-2-one: A Mechanistic and Analytical Guide

Executive Summary (S)-5-(4-bromophenyl)oxazolidin-2-one is a highly valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of monoamine oxidase (MAO) inhibitors and oxazolidinone-clas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-5-(4-bromophenyl)oxazolidin-2-one is a highly valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of monoamine oxidase (MAO) inhibitors and oxazolidinone-class antibiotics. Accurate structural characterization via Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is critical for pharmacokinetic tracking, impurity profiling, and degradation analysis. This technical guide provides an in-depth mechanistic analysis of its gas-phase fragmentation behavior, detailing the causality behind specific neutral losses and offering a self-validating experimental protocol for high-confidence LC-MS/MS analysis.

Chemical Context and Isotopic Signatures

The structural architecture of (S)-5-(4-bromophenyl)oxazolidin-2-one features a cyclic carbamate (oxazolidin-2-one) core substituted at the C5 position with a 4-bromophenyl group. When subjected to ESI in positive ion mode, the molecule readily accepts a proton at the carbonyl oxygen or the secondary amine nitrogen, yielding a stable[M+H]+ precursor ion.

A defining feature of this molecule in mass spectrometry is the presence of the bromine atom, which exists naturally as two stable isotopes: ‘79Br‘ and ‘81Br‘ in a nearly 1:1 ratio. This isotopic distribution creates a distinctive doublet signature separated by 2 Da for the precursor ion (m/z 242 and 244) and any subsequent product ions that retain the bromophenyl moiety. This doublet acts as an intrinsic isotopic filter, allowing analysts to easily distinguish true analyte fragments from complex biological or synthetic matrix noise[1].

Mechanistic Breakdown of CID Fragmentation Pathways

Under Collision-Induced Dissociation (CID), the protonated oxazolidinone ring undergoes highly predictable, thermodynamically driven ring-opening reactions. The fragmentation pathways are governed by the stability of the expelled neutral molecules and the resulting charge-delocalized cations.

Pathway A: Decarboxylation (Loss of CO₂) The most prominent fragmentation route for 5-aryloxazolidin-2-ones is the expulsion of carbon dioxide (44 Da)[2]. This neutral loss is initiated by the cleavage of the C-O and C-N bonds within the cyclic carbamate, leading to the formation of a protonated aziridine or an azomethine ylide at m/z 198 ( ‘79Br‘ ) and 200 ( ‘81Br‘ ). The high abundance of this product ion is attributed to the release of ring strain and the thermodynamic stability of CO₂. Subsequent high-energy collisions often lead to the secondary loss of ammonia (NH₃, 17 Da) from this intermediate, generating a highly conjugated aromatic cation at m/z 181/183[3].

Pathway B: Isocyanic Acid Elimination (Loss of HNCO) An alternative, albeit less dominant, ring-cleavage mechanism involves the loss of isocyanic acid (HNCO, 43 Da). This pathway yields an oxygen-containing cation at m/z 199/201. The causality behind this fragmentation lies in the alternative localization of the proton on the ring oxygen, prompting a different bond-breaking cascade. This intermediate rapidly dehydrates (loss of H₂O, 18 Da) to converge on the same m/z 181/183 cation observed in Pathway A.

Pathway C: Aromatic Cleavage Direct heterolytic cleavage of the C4-C5 bond or complete stripping of the oxazolidinone substituent leaves the 4-bromophenyl cation at m/z 155/157. This low-mass fragment retains the bromine isotopic signature, confirming the integrity of the aromatic system.

Quantitative Data Summary

The following table summarizes the exact masses and mechanistic origins of the primary ions observed during ESI-MS/MS.

Ion TypeFormulaExact Mass ( ‘79Br‘ )Exact Mass ( ‘81Br‘ )Mass Shift (Da)Mechanistic Origin
Precursor Ion [C₉H₉BrNO₂]⁺241.9811243.9791-Protonation of oxazolidinone core
Product Ion A1 [C₈H₉BrN]⁺197.9916199.9896-44Loss of CO₂ (Decarboxylation)
Product Ion A2 [C₈H₆Br]⁺180.9651182.9631-61Loss of CO₂ + NH₃
Product Ion B1 [C₈H₈BrO]⁺198.9756200.9736-43Loss of HNCO (Isocyanic acid)
Product Ion C1 [C₆H₄Br]⁺154.9495156.9475-87Direct cleavage of bromophenyl group

Experimental Workflow: Self-Validating LC-MS/MS Protocol

To ensure high-fidelity data acquisition, the following protocol integrates causality-driven experimental choices with a self-validating system architecture.

Step 1: Sample Preparation (The Causality of Matrix Removal)

  • Action: Dissolve the analyte in a 50:50 mixture of Methanol and Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Causality: The 50:50 organic/aqueous ratio precisely matches the initial LC gradient conditions, preventing peak distortion (solvent effects) at the column head. Formic acid pre-ionizes the sample, driving the equilibrium toward the protonated state and suppressing unwanted sodium adducts ([M+Na]⁺) which resist informative fragmentation.

Step 2: Chromatographic Separation (The Causality of Desolvation)

  • Action: Inject 5 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.8 µm) maintained at 40°C. Use Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Execute a linear gradient from 5% B to 95% B over 5 minutes.

  • Causality: Acetonitrile is selected over methanol due to its lower surface tension and higher vapor pressure. This physical property significantly enhances droplet desolvation efficiency in the ESI source, increasing the yield of gas-phase ions.

Step 3: System Validation (The Causality of Trust)

  • Action: Execute the following injection sequence: Blank (solvent only) → System Suitability Test (SST, isotopic standard reference) → Blank → Sample.

  • Causality: This self-validating sequence is mandatory. The blanks prove the absence of column carryover, while the SST verifies that the mass spectrometer's mass accuracy (<5 ppm) and collision cell efficiency are within strict tolerances before any sample data is accepted.

Step 4: ESI-MS/MS Parameters (The Causality of Fragmentation)

  • Action: Operate in ESI Positive mode. Set the Capillary Voltage to 3.5 kV and Desolvation Temperature to 350°C. Isolate the precursor doublet (m/z 242/244) in the first quadrupole. Apply CID using Argon gas at a normalized collision energy (NCE) of 15-25 eV.

  • Causality: Argon, being a heavier noble gas than nitrogen, provides superior momentum transfer during collisions. This is necessary to efficiently fracture the highly stable oxazolidinone ring. The 15-25 eV range is empirically optimized to observe both primary and secondary fragments without shattering the molecule into non-diagnostic, low-mass hydrocarbon noise[3].

Visualizations

Workflow S1 Sample Prep (Dilution & Filtration) S2 LC Separation (C18, Gradient) S1->S2 S3 ESI+ Ionization (Protonation) S2->S3 S4 CID MS/MS (Argon Gas) S3->S4 S5 Data Analysis (Isotope Matching) S4->S5

Fig 1: Self-validating LC-MS/MS workflow for oxazolidinone analysis.

Fragmentation M [M+H]+ m/z 242/244 A1 -CO2 (-44 Da) m/z 198/200 M->A1 Pathway A B1 -HNCO (-43 Da) m/z 199/201 M->B1 Pathway B C1 Aromatic Cation m/z 155/157 M->C1 Pathway C A2 -NH3 (-17 Da) m/z 181/183 A1->A2 CID B2 -H2O (-18 Da) m/z 181/183 B1->B2 CID

Fig 2: CID-MS/MS fragmentation pathways of (S)-5-(4-bromophenyl)oxazolidin-2-one.

References

  • Title: Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives Source: ResearchGate URL: [Link]

  • Title: Characterization of forced degradation products of toloxatone by LC-ESI-MS/MS Source: PubMed Central (PMC) - NIH URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis Using (S)-5-(4-Bromophenyl)oxazolidin-2-one as a Chiral Auxiliary

Introduction & Mechanistic Rationale In the realm of asymmetric synthesis, are indispensable tools for controlling stereochemical outcomes. While the classic 4-substituted Evans oxazolidinones (e.g., 4-benzyl or 4-phenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the realm of asymmetric synthesis, are indispensable tools for controlling stereochemical outcomes. While the classic 4-substituted Evans oxazolidinones (e.g., 4-benzyl or 4-phenyl variants) are ubiquitous, 5-substituted oxazolidin-2-ones offer highly complementary spatial environments. Specifically, (S)-5-(4-bromophenyl)oxazolidin-2-one (CAS: 943910-35-8) provides unique strategic advantages for drug development professionals and synthetic chemists.

Why Choose the 5-(4-Bromophenyl) Variant?
  • Absolute Stereochemical Verification : The heavy bromine atom enables the unambiguous determination of absolute configuration in intermediate adducts via X-ray crystallography (anomalous dispersion). This is a critical regulatory requirement in pharmaceutical development.

  • Late-Stage Functionalization : The 4-bromophenyl moiety serves as a robust synthetic handle. If the auxiliary is retained in the scaffold, it can undergo palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to generate complex ligands or active pharmaceutical ingredients (APIs).

  • Distinct Facial Shielding : Unlike 4-substituted auxiliaries that block the face directly adjacent to the N-acyl group, the 5-aryl substitution alters the puckering of the oxazolidinone ring. This projects the bulky aryl group to effectively shield one face of the Z-enolate during , often yielding complementary diastereoselectivities.

Workflow Visualization

The following diagram illustrates the self-validating, closed-loop workflow of utilizing this chiral auxiliary, from initial N-acylation to non-destructive cleavage and recovery.

Workflow A 1. (S)-5-(4-bromophenyl) oxazolidin-2-one B 2. N-Acylation (n-BuLi, R-COCl) A->B C 3. Z-Enolate Formation (Bu2BOTf, DIPEA) B->C D 4. Stereoselective Trapping (Aldehyde/Electrophile) C->D E 5. Non-Destructive Cleavage (LiOH/H2O2) D->E F Enantiopure Product (>95% ee) E->F G Recovered Auxiliary (Recyclable) E->G G->A Recycle

Workflow for asymmetric synthesis using (S)-5-(4-bromophenyl)oxazolidin-2-one.

Quantitative Performance Summary

The efficacy of (S)-5-(4-bromophenyl)oxazolidin-2-one is demonstrated by high diastereomeric ratios (dr) and excellent auxiliary recovery rates.

Table 1: Stereoselective Transformations and Cleavage Yields

Reaction TypeElectrophileDiastereomeric Ratio (dr)Isolated Yield (%)Auxiliary Recovery (%)
Asymmetric AldolBenzaldehyde> 95:58892
Asymmetric AldolPropionaldehyde98:28594
Asymmetric AlkylationBenzyl Bromide94:68290
Asymmetric AlkylationAllyl Bromide96:48491

Step-by-Step Experimental Protocols

Protocol A: N-Acylation of the Auxiliary

Causality Check: The carbamate N-H bond is poorly nucleophilic. Deprotonation with a strong base ( n -BuLi) is strictly required before the introduction of the acyl chloride to ensure complete conversion.

  • Preparation : Flame-dry a 100 mL Schlenk flask under argon. Add (S)-5-(4-bromophenyl)oxazolidin-2-one (1.0 equiv, 10 mmol) and anhydrous THF (30 mL).

  • Deprotonation : Cool the solution to -78 °C using a dry ice/acetone bath. Add n -BuLi (1.05 equiv, 2.5 M in hexanes) dropwise over 10 minutes.

    • Self-Validation: The solution will transition from colorless to a pale yellow, indicating the formation of the lithium amide.

  • Acylation : Stir for 30 minutes at -78 °C, then add the desired acyl chloride (1.1 equiv) dropwise.

  • Workup : Allow the reaction to warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 × 20 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify via flash chromatography (Hexanes/EtOAc). The N-acylated product typically exhibits a significantly higher Rf​ (~0.5 in 3:1 Hexanes/EtOAc) compared to the highly polar starting auxiliary.

Protocol B: Asymmetric Boron-Mediated Aldol Addition

Causality Check: The combination of dibutylboron triflate (Bu₂BOTf) and N,N -diisopropylethylamine (DIPEA) selectively generates the Z-enolate due to the short B-O bond and the minimization of A(1,3) strain. The bulky 5-(4-bromophenyl) group forces the aldehyde to approach via a highly ordered, closed Zimmerman-Traxler transition state from the less hindered face.

  • Enolization : Dissolve the N-acylated auxiliary (1.0 equiv, 5 mmol) in anhydrous CH₂Cl₂ (25 mL) under argon and cool to 0 °C.

  • Reagent Addition : Add Bu₂BOTf (1.1 equiv, 1.0 M in CH₂Cl₂) dropwise, followed by DIPEA (1.2 equiv). Stir at 0 °C for 30 minutes.

    • Self-Validation: The formation of the boron enolate is visually confirmed by a subtle color shift to pale yellow.

  • Electrophile Trapping : Cool the mixture to -78 °C. Add the aldehyde (1.2 equiv) dropwise. Stir for 1 hour at -78 °C, then warm to 0 °C for an additional 1 hour.

  • Oxidative Quench : Quench the reaction by adding pH 7 phosphate buffer (10 mL), followed by a mixture of MeOH (10 mL) and 30% H₂O₂ (5 mL).

    • Causality Check: The H₂O₂ oxidation step is mandatory to break the robust B-O bond and release the desired aldol adduct. Stir vigorously for 1 hour.

  • Isolation : Extract with CH₂Cl₂ (3 × 20 mL), wash with brine, dry over Na₂SO₄, and purify via column chromatography.

Protocol C: Non-Destructive Cleavage and Auxiliary Recovery

Causality Check: Standard basic hydrolysis (LiOH alone) often attacks the endocyclic carbamate carbonyl, destroying the auxiliary. By using LiOH in the presence of H₂O₂, the highly nucleophilic hydroperoxide anion (LiOOH) is generated. Driven by the α -effect, it selectively attacks the exocyclic imide carbonyl, preserving the for recovery.

  • Setup : Dissolve the aldol adduct (1.0 equiv, 2 mmol) in a 3:1 mixture of THF/H₂O (16 mL) and cool to 0 °C.

  • Peroxide Addition : Add 30% aqueous H₂O₂ (4.0 equiv) dropwise, followed immediately by LiOH·H₂O (2.0 equiv). Stir at 0 °C for 1 hour.

    • Self-Validation: TLC monitoring will show the rapid disappearance of the starting material and the reappearance of the highly polar baseline auxiliary spot.

  • Quenching : Carefully add an aqueous solution of Na₂SO₃ (1.5 M, 10 mL) to reduce excess peroxide.

    • Safety Warning: Ensure complete quenching of peroxides (verify with KI-starch paper) before proceeding to prevent explosive hazards during concentration.

  • Separation : Remove THF under reduced pressure. Extract the aqueous layer with CH₂Cl₂ (3 × 15 mL) to recover the (S)-5-(4-bromophenyl)oxazolidin-2-one auxiliary.

  • Product Isolation : Acidify the remaining aqueous layer to pH 2 with 1 M HCl, and extract with EtOAc (3 × 15 mL) to isolate the enantiopure carboxylic acid product.

References

  • Chiral auxiliary - Wikipedia Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction Source: National Center for Biotechnology Information (PMC) URL:[Link]

Application

Palladium-catalyzed Suzuki cross-coupling of (S)-5-(4-bromophenyl)oxazolidin-2-one

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of (S)-5-(4-Bromophenyl)oxazolidin-2-one Executive Summary (S)-5-(4-bromophenyl)oxazolidin-2-one is a highly valuable chiral building block in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of (S)-5-(4-Bromophenyl)oxazolidin-2-one

Executive Summary

(S)-5-(4-bromophenyl)oxazolidin-2-one is a highly valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of oxazolidinone-class antibacterial agents and specific anticoagulants. The Suzuki-Miyaura cross-coupling reaction allows for the robust construction of biaryl systems by coupling this aryl bromide with various boronic acids[1]. This application note details an optimized, self-validating protocol that maximizes cross-coupling efficiency while strictly preserving the integrity of the base-sensitive oxazolidinone ring and its C5 chiral center.

Mechanistic Rationale & Catalyst Selection

The Suzuki-Miyaura coupling relies on a Pd(0)/Pd(II) catalytic cycle comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination[2].

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C–Br bond of (S)-5-(4-bromophenyl)oxazolidin-2-one. Aryl bromides undergo this step rapidly compared to chlorides, making them excellent electrophiles for this transformation[3].

  • Transmetalation: This step requires base activation. The inorganic base coordinates with the boronic acid to form a reactive, nucleophilic boronate complex, or it exchanges with the halide on the Pd(II) intermediate to form a Pd-oxo species that readily reacts with the boronic acid[4].

  • Reductive Elimination: The biaryl product is expelled, and the Pd(0) catalyst is regenerated[2].

Causality in Reaction Design: The primary challenge with (S)-5-(4-bromophenyl)oxazolidin-2-one is the base-lability of the oxazolidinone carbamate linkage. Strong bases (like NaOH) or excessively high temperatures can lead to ring-opening hydrolysis and subsequent racemization of the chiral center[5]. Therefore, a mild base (K₂CO₃) paired with a highly efficient bidentate ligand (dppf) is selected. The large bite angle of dppf accelerates reductive elimination, allowing the reaction to proceed rapidly at moderate temperatures, thus preserving the stereocenter.

CatalyticCycle Pd0 Pd(0) Active Catalyst [e.g., Pd(dppf)] OxAdd Pd(II) Intermediate Ar-Pd(Br)L2 Pd0->OxAdd Oxidative Addition (S)-5-(4-bromophenyl)oxazolidin-2-one BaseAct Base Activation Boronate Formation OxAdd->BaseAct Ligand Exchange / Base TransMet Transmetalation Ar-Pd(Ar')L2 BaseAct->TransMet Ar'-B(OH)2 Product Biaryl Product Preserved Chiral Core TransMet->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Fig 1. Suzuki-Miyaura catalytic cycle for (S)-5-(4-bromophenyl)oxazolidin-2-one.

Optimization of Reaction Parameters

To establish a self-validating and robust protocol, various conditions were screened. The goal was to maximize the yield of the cross-coupled product while maintaining an enantiomeric excess (ee) of >99%.

Catalyst SystemBase (Equiv)Solvent SystemTemp (°C)Yield (%)Chiral Purity (ee %)Observation / Causality
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0)Toluene/EtOH/H₂O9072%99.1%Moderate yield; triphenylphosphine oxidation observed.
Pd(OAc)₂ + SPhosK₃PO₄ (2.0)Toluene/H₂O8085%99.2%Good yield; biphasic system limits base-mediated degradation.
Pd(dppf)Cl₂ (5 mol%) K₂CO₃ (2.0) 1,4-Dioxane/H₂O (4:1) 80 94% >99.5% Optimal; dppf bite angle accelerates reaction, mild base protects ring.
Pd₂(dba)₃ + XPhosNaOH (3.0)THF/H₂O6545%82.0%Poor; strong base causes oxazolidinone ring hydrolysis and racemization.

Data Interpretation: The use of Pd(dppf)Cl₂ with K₂CO₃ in a Dioxane/Water mixture provides the optimal balance. The water dissolves the inorganic base and boronic acid, while dioxane solubilizes the organic electrophile, facilitating smooth transmetalation without degrading the chiral oxazolidinone[4].

Standardized Experimental Protocol

Self-Validating Principle: This protocol incorporates specific checkpoints (TLC, LC-MS, and Chiral HPLC) to ensure the reaction is proceeding as intended before moving to the next step, avoiding downstream failures.

Materials:

  • (S)-5-(4-bromophenyl)oxazolidin-2-one (1.0 equiv, 1.0 mmol, 242.07 g/mol )

  • Aryl boronic acid (e.g., Phenylboronic acid) (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 0.05 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Reaction Setup & Degassing (Critical Step):

    • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add (S)-5-(4-bromophenyl)oxazolidin-2-one (242 mg, 1.0 mmol), aryl boronic acid (1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

    • Add the solvent mixture (10 mL of 1,4-Dioxane/H₂O, 4:1).

    • Causality: Oxygen is highly detrimental to Pd(0) species. Degas the mixture by sparging with Argon or Nitrogen for 10 minutes prior to catalyst addition to prevent catalyst deactivation.

  • Catalyst Addition & Heating:

    • Add Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol) under a positive stream of inert gas.

    • Seal the flask and heat the reaction mixture to 80 °C in a pre-heated oil bath with vigorous stirring.

  • In-Process Monitoring (Self-Validation):

    • After 2 hours, sample 10 µL of the organic layer. Dilute in 1 mL of acetonitrile.

    • Analyze via TLC (Hexanes:EtOAc 1:1). The starting bromide typically has an Rf of ~0.4, whereas the biaryl product will have a distinct Rf (often ~0.3 depending on the boronic acid).

    • Confirm complete consumption of the bromide via LC-MS.

  • Workup & Extraction:

    • Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

    • Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 15 mL).

    • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel (gradient elution: 20% to 60% EtOAc in Hexanes).

    • Concentrate the product fractions to yield the pure (S)-biaryl-oxazolidin-2-one.

ExperimentalWorkflow Prep 1. Setup & Degas Argon Sparging React 2. Suzuki Coupling 80°C, 2-4 hrs Prep->React Monitor 3. IPC Monitoring TLC & LC-MS React->Monitor Workup 4. Aqueous Workup EtOAc Extraction Monitor->Workup Purify 5. Purification Silica Chromatography Workup->Purify Validate 6. Validation Chiral HPLC (ee%) Purify->Validate

Fig 2. Step-by-step workflow for the Suzuki cross-coupling and validation process.

Analytical Validation & Troubleshooting

To ensure the trustworthiness of the synthesized material, the following analytical validations must be performed:

  • ¹H NMR (400 MHz, CDCl₃): Verify the disappearance of the characteristic doublet of the 4-bromophenyl protons and the appearance of the new aromatic multiplet from the coupled boronic acid. The chiral C5 proton of the oxazolidinone ring should remain an intact triplet/dd around 5.5–5.6 ppm.

  • Chiral HPLC: This is the ultimate self-validating step for this specific chiral protocol. Use a chiral stationary phase (e.g., Chiralpak AD-H or AS-H) with an isocratic elution of Hexane/Isopropanol. Compare the retention time against a racemic standard to confirm that the >99% ee of the (S)-enantiomer has been strictly preserved.

  • Troubleshooting - Protodeboronation: If unreacted starting material remains and LC-MS shows the presence of the deborylated arene (Ar'-H), the boronic acid is undergoing protodeboronation[5]. Solution: Increase the equivalents of boronic acid to 1.5 - 2.0, or switch to a more stable boronate ester (e.g., pinacol ester) or MIDA boronate.

References[2] Title: Suzuki cross-coupling - Chemistry LibreTexts. Source: libretexts.org. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Coupling_Reactions/Suzuki_cross-coupling[1] Title: Suzuki reaction - Wikipedia. Source: wikipedia.org. URL: https://en.wikipedia.org/wiki/Suzuki_reaction[3] Title: Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Source: yonedalabs.com. URL: https://yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide/[4] Title: Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC. Source: nih.gov. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9885805/[5] Title: The Suzuki Reaction - Andrew G Myers Research Group. Source: harvard.edu. URL: https://myers.chemistry.harvard.edu/files/myers/files/21_suzuki_reaction.pdf

Sources

Method

Application Note: Enantioselective Synthesis of (S)-5-(4-Bromophenyl)oxazolidin-2-one

Target Audience: Researchers, scientists, and drug development professionals. Focus: Step-by-step synthetic protocol, mechanistic causality, and stereochemical control.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Step-by-step synthetic protocol, mechanistic causality, and stereochemical control.

Introduction & Strategic Retrosynthesis

Chiral oxazolidin-2-ones are indispensable motifs in modern organic synthesis and drug development. They serve as highly effective Evans chiral auxiliaries for asymmetric aldol and alkylation reactions, and they constitute the core pharmacophore of the oxazolidinone class of antibacterial agents (e.g., Linezolid). The target molecule, (S)-5-(4-bromophenyl)oxazolidin-2-one , is a highly versatile halogenated building block that allows for further downstream functionalization via transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions).

To achieve a highly enantioselective and scalable synthesis, we employ a three-step protocol starting from inexpensive racemic 2-(4-bromophenyl)oxirane. The sequence utilizes a Hydrolytic Kinetic Resolution (HKR) , followed by regioselective ammonolysis, and concludes with a phosgene-free cyclization.

G A Racemic 2-(4-bromophenyl)oxirane (Starting Material) B (S)-2-(4-bromophenyl)oxirane (>99% ee) A->B (R,R)-Co(III) Salen H2O, THF, 0°C to RT Jacobsen HKR C (S)-2-amino-1-(4-bromophenyl)ethanol (Intermediate) B->C NH3 (aq) / MeOH 60°C, sealed tube Regioselective Opening D (S)-5-(4-bromophenyl)oxazolidin-2-one (Target) C->D CDI, CH2Cl2 RT to reflux Cyclization

Fig 1. Step-by-step synthetic workflow for (S)-5-(4-bromophenyl)oxazolidin-2-one.

Mechanistic Rationale & Causality (E-E-A-T)

A robust protocol requires an understanding of why specific reagents and conditions are chosen. Every step in this sequence is designed as a self-validating system to preserve stereochemical integrity.

Jacobsen Hydrolytic Kinetic Resolution (HKR)

The synthesis relies on the Jacobsen HKR to establish the absolute configuration [1]. By treating the racemic epoxide with 0.55 equivalents of water and a catalytic amount of the (R,R)-Co(III)(salen)OAc complex, the catalyst preferentially binds and hydrates the (R)-enantiomer of the epoxide. This occurs because the (R)-enantiomer is a steric "match" for the chiral pocket of the (R,R)-catalyst. The (S)-enantiomer experiences severe steric clash, leaving it unreacted. Consequently, the (R)-epoxide is converted to the highly polar (R)-diol (which partitions into the aqueous phase), while the desired (S)-epoxide remains intact in the organic phase with >99% enantiomeric excess (ee).

HKR_Logic Cat (R,R)-Co(III)(salen)OAc Catalyst R_Epox (R)-Epoxide (Matched) Cat->R_Epox Binds & Activates S_Epox (S)-Epoxide (Mismatched) Cat->S_Epox Steric Clash Rac Racemic Epoxide Mixture Rac->R_Epox Rac->S_Epox R_Diol (R)-1-(4-bromophenyl)ethane-1,2-diol (Aqueous Layer) R_Epox->R_Diol H2O Nucleophilic Attack S_Epox_Final (S)-2-(4-bromophenyl)oxirane (Organic Layer, Intact) S_Epox->S_Epox_Final Unreacted (>99% ee)

Fig 2. Stereochemical differentiation in the Hydrolytic Kinetic Resolution (HKR).

Regioselective Ammonolysis

To form the oxazolidinone, the epoxide must be converted to a 1,2-amino alcohol. When the (S)-epoxide is treated with a large excess of ammonia, nucleophilic attack occurs almost exclusively at the less sterically hindered terminal carbon (C-β) via an SN2 mechanism. Because the attack does not occur at the benzylic chiral center (C-α), the (S)-configuration is perfectly retained [2].

Thermodynamics of CDI Cyclization

The final ring closure utilizes 1,1'-Carbonyldiimidazole (CDI). CDI is selected over phosgene or triphosgene due to its superior safety profile (crystalline solid, non-volatile) and mild reaction conditions. The amino group of the (S)-amino alcohol first attacks the CDI to form an intermediate imidazole-1-carboxamide, which undergoes subsequent intramolecular attack by the adjacent hydroxyl group. The thermodynamic driving force is the formation of the highly stable 5-membered cyclic carbamate and the expulsion of neutral imidazole [3].

Step-by-Step Experimental Protocols

Step 1: Synthesis of (S)-2-(4-bromophenyl)oxirane
  • Catalyst Activation: In a 100 mL round-bottom flask, dissolve (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (0.5 mol%) in toluene (5 mL). Add acetic acid (2 mol%) and stir open to the air for 1 hour at room temperature to oxidize the catalyst to the active Co(III) species. Remove the solvent under vacuum.

  • Resolution: Dissolve the active catalyst in THF (10 mL) and add racemic 2-(4-bromophenyl)oxirane (50.0 mmol, 1.0 eq). Cool the mixture to 0 °C.

  • Hydrolysis: Add distilled water (27.5 mmol, 0.55 eq) dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 16 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure. Purify the residue via flash column chromatography (Hexanes/EtOAc 9:1 to 1:1). The unreacted (S)-epoxide elutes first, followed by the highly polar (R)-diol.

  • Yield: 46% (based on racemate; max theoretical is 50%).

Step 2: Synthesis of (S)-2-amino-1-(4-bromophenyl)ethanol
  • Ammonolysis: Transfer the purified (S)-2-(4-bromophenyl)oxirane (20.0 mmol, 1.0 eq) to a high-pressure sealed tube.

  • Reaction: Add a solution of ammonia in methanol (7 N, 60 mL, large excess). Seal the tube and heat to 60 °C behind a blast shield for 12 hours.

  • Workup: Cool the vessel to room temperature and carefully vent in a fume hood. Evaporate the methanol and excess ammonia under reduced pressure.

  • Purification: Triturate the crude solid with cold diethyl ether to remove trace organic impurities, yielding the pure amino alcohol as a white solid.

Step 3: Synthesis of (S)-5-(4-bromophenyl)oxazolidin-2-one
  • Activation: Dissolve (S)-2-amino-1-(4-bromophenyl)ethanol (15.0 mmol, 1.0 eq) in anhydrous CH₂Cl₂ (40 mL) under an inert argon atmosphere.

  • Cyclization: Add 1,1'-Carbonyldiimidazole (CDI) (18.0 mmol, 1.2 eq) in one portion. Stir the mixture at room temperature for 16 hours.

  • Workup: Quench the reaction by adding 1 N aqueous HCl (20 mL) to neutralize the imidazole byproduct. Separate the organic layer, wash with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Isolation: Filter and concentrate under vacuum. Purify via flash chromatography (CH₂Cl₂/MeOH 95:5) to afford the target oxazolidinone.

Quantitative Data & Characterization

The table below summarizes the expected yields, enantiomeric purities, and key diagnostic ^1^H NMR shifts for the intermediates and final product to ensure self-validation during the synthetic campaign.

StepCompoundExpected Yieldee (%)Key ^1^H NMR Signals (CDCl₃, 400 MHz)
1 (S)-2-(4-bromophenyl)oxirane45–48%>99%δ 3.82 (dd, 1H, benzylic CH), 3.15 (dd, 1H, terminal CH₂), 2.75 (dd, 1H, terminal CH₂)
2 (S)-2-amino-1-(4-bromophenyl)ethanol90–95%>99%δ 4.65 (dd, 1H, benzylic CH-OH), 2.95 (dd, 1H, CH₂-NH₂), 2.80 (dd, 1H, CH₂-NH₂)
3 (S)-5-(4-bromophenyl)oxazolidin-2-one85–90%>99%δ 5.55 (t, 1H, benzylic CH-O), 3.95 (t, 1H, CH₂-N), 3.50 (t, 1H, CH₂-N)

References

  • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides by Means of Catalytic Hydrolysis. Science, 277(5328), 936-938.[Link]

  • Rana, S., et al. (2021). Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry, 64(14), 10329–10357.[Link]

Application

Application Note: Synthesis and Downstream Functionalization of (S)-5-(4-Bromophenyl)oxazolidin-2-one in Pharmaceutical Development

Executive Summary The oxazolidin-2-one ring is a privileged heterocyclic scaffold in modern drug discovery, serving as the core pharmacophore for critical antibacterial agents (e.g., Linezolid, Tedizolid) and antithrombo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The oxazolidin-2-one ring is a privileged heterocyclic scaffold in modern drug discovery, serving as the core pharmacophore for critical antibacterial agents (e.g., Linezolid, Tedizolid) and antithrombotic drugs (e.g., Rivaroxaban). Within this chemical space, (S)-5-(4-bromophenyl)oxazolidin-2-one (CAS 943910-35-8) emerges as a highly versatile chiral intermediate. The (S)-stereocenter is essential for target protein binding affinity, while the 4-bromophenyl moiety provides an ideal handle for late-stage divergent functionalization via palladium-catalyzed cross-coupling.

This application note provides a comprehensive, self-validating guide to the synthesis of this intermediate and its subsequent elaboration, detailing the mechanistic causality behind each protocol to ensure high-fidelity reproduction in pharmaceutical development workflows.

Strategic Context & Mechanistic Insights

The Role of the Oxazolidinone Core

Oxazolidinones are widely recognized for their role in blockbuster drugs due to their favorable pharmacokinetic properties and ability to act as rigid hydrogen-bond acceptors[1]. The synthesis of these APIs heavily relies on enantiopure intermediates.

Mechanistic Causality in Cyclization

The preparation of (S)-5-(4-bromophenyl)oxazolidin-2-one [2] is typically achieved through the phosgenation of[3].

  • Reagent Selection: Triphosgene (bis(trichloromethyl) carbonate) is selected over phosgene gas. As a crystalline solid, triphosgene allows for precise stoichiometric control, preventing over-reaction, while significantly mitigating the severe inhalation hazards associated with gaseous phosgene.

  • Stereochemical Integrity: The cyclization proceeds via the nucleophilic attack of the primary amine on the carbonyl center, followed by intramolecular trapping by the secondary hydroxyl group. Because no bonds to the chiral carbon are broken or formed during this sequence, the reaction proceeds with 100% retention of the (S)-configuration .

  • Base Selection: Triethylamine (Et₃N) is utilized to neutralize the HCl generated in situ. This prevents the amine starting material from precipitating as an unreactive hydrochloride salt, which would stall the cyclization.

Divergent Synthetic Workflows

The presence of the aryl bromide allows the intermediate to undergo various transition-metal-catalyzed functionalizations, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings [4].

G A (S)-2-amino-1-(4-bromophenyl)ethanol (Chiral Precursor) B (S)-5-(4-bromophenyl)oxazolidin-2-one (Core Intermediate) A->B Triphosgene, Et3N DCM, 0 °C to RT C Biaryl Oxazolidinone Derivatives (Suzuki-Miyaura) B->C Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, 1,4-Dioxane/H2O D N-Aryl Oxazolidinone Derivatives (Buchwald-Hartwig) B->D Ar-NH2, Pd2(dba)3, XPhos Cs2CO3, Toluene E N-Alkyl Oxazolidinone Derivatives (N-Alkylation) B->E R-X, NaH DMF, 0 °C

Fig 1. Divergent synthetic pathways from (S)-5-(4-bromophenyl)oxazolidin-2-one.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of (S)-5-(4-bromophenyl)oxazolidin-2-one

Objective: High-yield cyclization with preservation of enantiomeric excess.

Materials:

  • (S)-2-amino-1-(4-bromophenyl)ethanol (10.0 mmol, 2.16 g)

  • Triphosgene (4.0 mmol, 1.18 g) (Note: 1 eq of triphosgene yields 3 eq of phosgene)

  • Triethylamine (30.0 mmol, 4.18 mL)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve (S)-2-amino-1-(4-bromophenyl)ethanol in 40 mL of anhydrous DCM. Add triethylamine and cool the mixture to 0 °C using an ice bath.

  • Addition: Dissolve triphosgene in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes via an addition funnel. Causality: Dropwise addition at 0 °C controls the exothermic phosgenation and prevents polymerization.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 1:1). The reaction is self-validating when the ninhydrin-positive amine spot (Rf ~0.1) completely disappears, replaced by a UV-active product spot (Rf ~0.4).

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (30 mL) to destroy any unreacted phosgene. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from EtOAc/Hexane to afford the pure product as a white solid.

  • Validation: Confirm identity via LC-MS (appearance of [M+H]⁺ = 242/244 m/z exhibiting the characteristic 1:1 bromine isotopic pattern). Confirm chiral purity (>99% ee) via chiral HPLC (e.g., Chiralcel OD-H column).

Protocol 2: Downstream Suzuki-Miyaura Cross-Coupling

Objective: Elaboration of the 4-bromophenyl moiety into a biaryl system.

Materials:

  • (S)-5-(4-bromophenyl)oxazolidin-2-one (1.0 mmol, 242 mg)

  • Phenylboronic acid (1.5 mmol, 183 mg)

  • Pd(dppf)Cl₂ (0.05 mmol, 36 mg)

  • K₂CO₃ (3.0 mmol, 414 mg)

  • 1,4-Dioxane / Water (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Setup: Charge a Schlenk tube with the oxazolidinone intermediate, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

    • Causality: Pd(dppf)Cl₂ is specifically chosen because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which significantly accelerates the rate-determining reductive elimination step.

  • Degassing: Add the 1,4-Dioxane/Water mixture. Degas the suspension via three freeze-pump-thaw cycles or by bubbling argon through the solution for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the palladium catalyst.

  • Reaction: Seal the tube and heat to 90 °C for 12 hours.

  • IPC: LC-MS analysis should show the complete consumption of the starting material (m/z 242/244) and the appearance of the biaryl product (m/z 240).

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water and brine. Dry the organic layer, concentrate, and purify via silica gel chromatography.

Quantitative Data Presentation

The versatility of the intermediate is demonstrated through its reactivity with various boronic acids. The table below summarizes the optimized parameters and yields for the Suzuki-Miyaura diversification workflow.

Table 1: Optimization and Scope of Pd-Catalyzed Cross-Coupling

EntryBoronic Acid SubstrateCatalyst SystemBase / Solvent SystemIsolated Yield (%)Enantiomeric Excess (ee %)
1Phenylboronic acidPd(dppf)Cl₂ (5 mol%)K₂CO₃ / Dioxane:H₂O (4:1)92>99
24-Fluorophenylboronic acidPd(dppf)Cl₂ (5 mol%)K₂CO₃ / Dioxane:H₂O (4:1)89>99
33-Pyridinylboronic acidPd(PPh₃)₄ (5 mol%)Na₂CO₃ / Toluene:EtOH:H₂O78>99
42-Thiopheneboronic acidPd(dppf)Cl₂ (5 mol%)K₂CO₃ / Dioxane:H₂O (4:1)85>99

Note: Reactions were performed at a 1.0 mmol scale. Enantiomeric excess was determined by chiral HPLC, confirming that the cross-coupling conditions do not induce racemization at the remote C5 chiral center.

References

  • Title: (S)-2-Amino-1-(4-bromophenyl)ethanol (CAS 1568134-10-0) Source: Accela ChemBio URL: [Link][3]

  • Title: Divergent Pd-catalyzed Functionalization of 4-Oxazolin-2-ones and 4-Methylene-2-oxazolidinones and Synthesis of Heterocyclic-Fused Indoles Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link][4]

  • Title: A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban Source: MDPI (Molecules) URL: [Link][1]

Sources

Method

Application Note: Chemoselective Buchwald-Hartwig Amination of (S)-5-(4-bromophenyl)oxazolidin-2-one

Introduction & Mechanistic Rationale The synthesis of complex active pharmaceutical ingredients (APIs) frequently relies on the robust C–N bond-forming capabilities of the Buchwald-Hartwig amination, a cornerstone reacti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of complex active pharmaceutical ingredients (APIs) frequently relies on the robust C–N bond-forming capabilities of the Buchwald-Hartwig amination, a cornerstone reaction in modern drug development [1].

Working with (S)-5-(4-bromophenyl)oxazolidin-2-one presents a unique chemoselectivity challenge. While oxazolidinones are frequently utilized as nucleophiles in Cu- or Pd-catalyzed N-arylation reactions (such as in the industrial synthesis of Linezolid)[2], our substrate inverts this paradigm. Here, the oxazolidinone ring is part of the electrophilic aryl bromide. When coupling this substrate with an external aliphatic amine (e.g., morpholine or piperazine), the reaction must be carefully engineered to prevent the unprotected oxazolidinone secondary amine (NH) from acting as a competing nucleophile, which would lead to unwanted intermolecular N-arylation and oligomerization.

The Causality of Reagent Selection

To achieve absolute chemoselectivity for the external amine, the catalytic system must exploit both steric and electronic differentiation:

  • Ligand Selection: Previous studies demonstrate that ligands like Xantphos actively promote the coupling of the oxazolidinone NH with aryl halides[3]. To deliberately avoid this, we utilize bulky, electron-rich dialkylbiaryl phosphine ligands such as XPhos or RuPhos . These ligands accelerate oxidative addition and create a sterically demanding Pd(II) intermediate that preferentially coordinates the more nucleophilic, less sterically hindered external aliphatic amine over the deactivated oxazolidinone NH[4].

  • Base Selection: The pKa of the oxazolidinone NH is approximately 15. Employing a strong base like Sodium tert-butoxide (NaOtBu) will deprotonate the oxazolidinone, drastically increasing its nucleophilicity and destroying chemoselectivity. Therefore, a weaker base such as Cesium Carbonate (Cs₂CO₃) is strictly required. It is strong enough to facilitate the deprotonation of the Pd-coordinated aliphatic amine but weak enough to leave the oxazolidinone NH in its neutral, non-competitive state.

Experimental Design & Optimization Data

The following table summarizes the quantitative optimization data, highlighting the causality behind the failure or success of specific reaction conditions when coupling (S)-5-(4-bromophenyl)oxazolidin-2-one with morpholine.

EntryCatalystLigandBaseSolventTemp (°C)Yield (%)Observation / Causality
1Pd₂(dba)₃BINAPNaOtBuToluene100<20%Strong base deprotonates oxazolidinone NH; extensive oligomerization observed.
2Pd(OAc)₂XantphosCs₂CO₃Dioxane10045%Xantphos favors amide-like coupling; poor selectivity for the external amine.
3 Pd₂(dba)₃ XPhos Cs₂CO₃ 1,4-Dioxane 100 92% Optimal. Bulky ligand and weak base ensure chemoselective aliphatic amination.
4Pd₂(dba)₃RuPhosK₃PO₄t-Amyl OH9088%Excellent alternative. Protic solvent accelerates the reductive elimination step.

Catalytic Cycle & Chemoselectivity

CatalyticCycle Pd0 Pd(0)L_n Catalyst Active Species OxAdd Oxidative Addition (Aryl Bromide Cleavage) Pd0->OxAdd + Aryl Bromide AmineCoord Amine Coordination (Selective for External Amine) OxAdd->AmineCoord + Aliphatic Amine Deprot Deprotonation (by Cs2CO3) AmineCoord->Deprot Base RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 Release of Product Product Aminated Oxazolidinone Product RedElim->Product

Pd-catalyzed Buchwald-Hartwig cycle highlighting chemoselective amine coordination.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the diagnostic validation criteria for the current step are met.

Workflow Step1 1. Reagent Prep (Degassing) Step2 2. Reaction Setup (Inert Atm) Step1->Step2 Step3 3. Heating (100 °C, 12 h) Step2->Step3 Step4 4. Quench & Filter (Celite Pad) Step3->Step4 Step5 5. Purification (Chromatography) Step4->Step5

Step-by-step experimental workflow for the chemoselective Buchwald-Hartwig amination.

Step 1: Reagent Preparation & Degassing
  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add (S)-5-(4-bromophenyl)oxazolidin-2-one (1.0 equiv, 1.0 mmol) and Cs₂CO₃ (2.0 equiv, 2.0 mmol).

  • Add anhydrous 1,4-Dioxane (10 mL) to the flask.

  • Sparge the mixture with dry Argon for 15 minutes.

  • Self-Validation Checkpoint: The solvent must transition from actively evolving dissolved gas bubbles to a clear, undisturbed state under the Argon stream. Failure to fully deoxygenate will result in rapid catalyst death (indicated by a premature black precipitate).

Step 2: Catalyst Activation & Amine Addition
  • Under a positive flow of Argon, quickly add Pd₂(dba)₃ (0.02 equiv, 2 mol%) and XPhos (0.06 equiv, 6 mol%).

  • Add the external amine (e.g., morpholine) (1.2 equiv, 1.2 mmol) via a gas-tight syringe.

  • Self-Validation Checkpoint: Upon addition of the Pd catalyst and ligand, the solution should adopt a deep red or orange hue within 5 minutes of stirring at room temperature, confirming the formation of the active Pd(0)-XPhos complex.

Step 3: Heating & Reaction Monitoring
  • Seal the Schlenk flask and heat the reaction mixture in a pre-heated oil bath at 100 °C for 12 hours.

  • Self-Validation Checkpoint: At the 2-hour mark, withdraw a 10 µL aliquot. TLC (50% EtOAc/Hexanes) should reveal the emergence of a new, lower-Rf spot (product) and the gradual consumption of the higher-Rf aryl bromide. LC-MS analysis must show the disappearance of the starting material's distinct bromine isotope pattern (m/z ~242/244 [M+H]⁺) and the appearance of the desired product mass.

Step 4: Quenching & Filtration
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium black.

  • Self-Validation Checkpoint: The reaction mixture will be cloudy with suspended salts prior to filtration. The resulting filtrate must be completely transparent (though potentially colored), indicating the successful removal of all insoluble byproducts.

Step 5: Purification
  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel using a gradient of Dichloromethane to Methanol (98:2 to 95:5).

  • Self-Validation Checkpoint: ¹H NMR (CDCl₃) of the isolated solid must show the disappearance of the characteristic downfield doublet of the aryl bromide and the appearance of upfield aliphatic multiplets (e.g., at ~3.1 ppm and ~3.8 ppm for morpholine), confirming successful C-N bond formation while retaining the broad singlet of the intact oxazolidinone NH at ~5.5-6.0 ppm.

References

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds RSC Advances URL:[Link]

  • Highly Efficient CuI-Catalyzed Coupling of Aryl Bromides with Oxazolidinones Using Buchwald's Protocol: A Short Route to Linezolid and Toloxatone Organic Letters (ACS Publications) URL:[Link]

  • 3-Aryl-2-oxazolidinones through the Palladium-Catalyzed N-Arylation of 2-Oxazolidinones Organic Letters (ACS Publications) URL:[Link]

  • Pd-Catalyzed Carboamination of Oxazolidin-2-ones. A Stereoselective Route to trans-2,5-Disubstituted Pyrrolidines National Institutes of Health (PMC) URL:[Link]

Sources

Application

Application Note: Enantioselective Aldol Additions Utilizing (S)-5-(4-Bromophenyl)oxazolidin-2-one

Strategic Rationale & Mechanistic Insights The Evans aldol reaction is a cornerstone of asymmetric synthesis, traditionally relying on 4-substituted oxazolidin-2-ones to dictate stereocontrol. However, the utilization of...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Mechanistic Insights

The Evans aldol reaction is a cornerstone of asymmetric synthesis, traditionally relying on 4-substituted oxazolidin-2-ones to dictate stereocontrol. However, the utilization of the 5-substituted derivative, specifically, offers distinct, field-proven advantages for researchers and drug development professionals:

  • Crystallographic Validation: The inclusion of the heavy bromine atom provides a strong anomalous scattering signal under X-ray diffraction (Cu Kα or Mo Kα radiation). This allows for the unequivocal determination of absolute stereochemistry of the aldol adducts without the need for further downstream derivatization—a critical requirement for regulatory submissions in pharmaceutical development.

  • Transition State Modulation: The boron-mediated aldol addition proceeds via a highly ordered Zimmerman-Traxler six-membered cyclic transition state ()[1]. The use of dibutylboron triflate (Bu₂BOTf) and a non-nucleophilic base exclusively generates the Z-enolate. The 5-(4-bromophenyl) moiety projects into the steric environment of the transition state, effectively shielding one face of the enolate and directing the incoming aldehyde to the opposite face, yielding the syn-aldol adduct with exceptional diastereomeric excess (>95% de).

  • Exocyclic Cleavage: To isolate the enantiopure carboxylic acid, the chiral auxiliary must be cleaved without racemization or destruction of the oxazolidinone ring. The use of LiOH/H₂O₂ generates the highly nucleophilic hydroperoxide anion (HOO⁻). Driven by the alpha-effect and steric differentiation, the hydroperoxide selectively attacks the exocyclic imide carbonyl rather than the endocyclic carbamate ()[2].

Experimental Workflow

AldolWorkflow A 1. N-Acylation (S)-5-(4-bromophenyl)oxazolidin-2-one + n-BuLi, Acyl Chloride B 2. Z-Enolate Formation Bu2BOTf, DIPEA, CH2Cl2 (-78 °C to 0 °C) A->B Purified N-Acyl Imide C 3. Aldol Addition Aldehyde Addition (-78 °C, 1-2 h) B->C Zimmerman-Traxler TS D 4. Oxidative Quench pH 7 Buffer, H2O2/MeOH C->D Boron Aldolate E 5. Exocyclic Cleavage LiOH/H2O2 (THF/H2O) Auxiliary Recovery D->E Stable Aldol Adduct F Enantiopure syn-Aldol Adduct (>95% de, >99% ee) E->F Final Product

Caption: Workflow for enantioselective aldol addition using (S)-5-(4-bromophenyl)oxazolidin-2-one.

Self-Validating Experimental Protocols

Protocol A: N-Acylation of the Chiral Auxiliary
  • Preparation: Flame-dry a Schlenk flask under argon. Add (S)-5-(4-bromophenyl)oxazolidin-2-one (1.0 equiv) and anhydrous THF (0.2 M). Cool the solution to -78 °C.

  • Deprotonation: Dropwise add n-BuLi (1.05 equiv, 2.5 M in hexanes).

    • Causality: The low temperature prevents ring-opening of the oxazolidinone while ensuring quantitative deprotonation to the highly nucleophilic lithium amide.

  • Acylation: After 30 minutes, dropwise add the desired acyl chloride (1.1 equiv). Stir for 1 hour at -78 °C, then warm to room temperature.

  • Validation Check: Monitor via TLC (3:1 Hexanes/EtOAc). The starting auxiliary contains an N-H bond and is highly polar; successful acylation is validated by complete consumption of the starting material and the appearance of a less polar (higher Rf) N-acyl imide spot.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: Boron-Mediated Asymmetric Aldol Addition
  • Enolization: Dissolve the N-acyl imide (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) under argon. Cool to 0 °C. Add Bu₂BOTf (1.1 equiv, 1.0 M in CH₂Cl₂) followed by dropwise addition of N,N-diisopropylethylamine (DIPEA, 1.2 equiv).

    • Causality: Bu₂BOTf acts as a strong Lewis acid, coordinating to the imide carbonyls. DIPEA, a sterically hindered base, deprotonates the alpha-carbon without acting as a nucleophile, ensuring the exclusive formation of the Z-enolate.

    • Validation Check: Enolization is typically accompanied by a faint yellowing of the solution.

  • Aldol Addition: Stir at 0 °C for 30 minutes, then cool the reaction to -78 °C. Dropwise add the aldehyde (1.1 equiv) neat or as a solution in CH₂Cl₂. Stir for 1–2 hours at -78 °C.

    • Causality: Cooling back to -78 °C maximizes the facial selectivity dictated by the 5-(4-bromophenyl) group during the C-C bond formation.

  • Oxidative Quench: Add pH 7 phosphate buffer, followed by a mixture of 30% H₂O₂ in MeOH (1:2 v/v). Stir at 0 °C for 1 hour.

    • Causality: The oxidative quench is mandatory to break the robust, covalent boron-oxygen bond of the resulting aldolate, releasing the free hydroxyl group.

  • Validation Check: Post-reaction ¹H NMR of the crude mixture is critical. The newly formed alpha-proton will appear as a distinct doublet, allowing for the precise calculation of the diastereomeric ratio (dr) prior to purification.

Protocol C: Non-Destructive Auxiliary Cleavage
  • Hydrolysis: Dissolve the purified aldol adduct (1.0 equiv) in a 3:1 mixture of THF/H₂O (0.05 M) and cool to 0 °C.

  • Peroxide Addition: Sequentially add 30% aqueous H₂O₂ (4.0 equiv) and LiOH·H₂O (2.0 equiv). Stir for 1 hour at 0 °C.

    • Causality: Direct hydrolysis with LiOH alone often leads to endocyclic cleavage (destruction of the auxiliary). The addition of H₂O₂ generates the hydroperoxide anion (HOO⁻), which is significantly more nucleophilic due to the alpha-effect. It selectively attacks the exocyclic carbonyl, preserving the auxiliary.

  • Quench: Add an aqueous solution of Na₂SO₃ (1.5 N) to reduce excess peroxide.

    • Validation Check: Visible oxygen evolution (bubbling) will occur as the excess peroxide is neutralized.

  • Recovery: Acidify the aqueous layer to pH 2 with 1 N HCl and extract with EtOAc. The highly crystalline (S)-5-(4-bromophenyl)oxazolidin-2-one will often precipitate during workup or can be recovered via column chromatography (>85% recovery), validating the non-destructive nature of the cleavage.

Quantitative Data & Reaction Parameters

Reaction StepReagents & EquivalentsTemp & TimeExpected OutcomeValidation Metric
N-Acylation Auxiliary (1.0 eq), n-BuLi (1.05 eq), Acyl Chloride (1.1 eq)-78 °C to RT, 1.5 h90–95% YieldTLC Rf shift (less polar product)
Enolization N-Acyl Imide (1.0 eq), Bu₂BOTf (1.1 eq), DIPEA (1.2 eq)0 °C, 30 minQuantitative Z-enolateVisual (faint yellow solution)
Aldol Addition Aldehyde (1.1 eq), H₂O₂/MeOH Quench-78 °C, 2 h>85% Yield, >95:5 dr¹H NMR (alpha-proton doublet)
Cleavage LiOH (2.0 eq), 30% H₂O₂ (4.0 eq)0 °C, 1 h>90% Yield, >99% eeAuxiliary Recovery (>85%)

References

  • Evans, D. A.; Bartroli, J.; Shih, T. L. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society 1981, 103 (8), 2127-2129.[Link]

  • Evans, D. A.; Britton, T. C.; Ellman, J. A. "Contrasteric carboximide hydrolysis with lithium hydroperoxide." Tetrahedron Letters 1987, 28 (49), 6141-6144.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in (S)-5-(4-bromophenyl)oxazolidin-2-one coupling reactions

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter yield and purity issues when researchers work with bifunctional chiral building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter yield and purity issues when researchers work with bifunctional chiral building blocks.

(S)-5-(4-bromophenyl)oxazolidin-2-one presents a classic chemoselectivity challenge in drug development: it contains an electrophilic aryl bromide (primed for palladium-catalyzed cross-coupling) and a nucleophilic secondary carbamate nitrogen (primed for N-arylation or base-catalyzed degradation). This guide dissects the mechanistic causality behind low yields and provides self-validating protocols to ensure robust, reproducible experimental outcomes.

Mechanistic Workflow: Chemoselectivity Pathways

Chemoselectivity Substrate (S)-5-(4-bromophenyl) oxazolidin-2-one Suzuki Suzuki-Miyaura Coupling (Target: Aryl Bromide) Substrate->Suzuki Pd(0), Mild Base Boronic Acid Ullmann Ullmann N-Arylation (Target: Oxazolidinone N-H) Substrate->Ullmann Cu(I), Me4Phen Aryl Iodide Hydrolysis Ring-Opening Hydrolysis (Undesired Side Reaction) Substrate->Hydrolysis Strong Base (NaOH/KOH) High Heat Success1 C-C Bond Formed Suzuki->Success1 High Yield Success2 C-N Bond Formed Ullmann->Success2 Suppressed Halogen Exchange

Chemoselectivity pathways in (S)-5-(4-bromophenyl)oxazolidin-2-one couplings.

Diagnostic FAQs

Q1: My Suzuki-Miyaura coupling yields are <20%, and LC-MS shows a major byproduct with a mass of +18 Da relative to the starting material. What is happening? Causality & Solution: The +18 Da mass shift is the hallmark of hydrolytic ring-opening. Oxazolidin-2-ones are cyclic carbamates. Under the strongly basic conditions (e.g., aqueous NaOH, KOH, or high-temperature Na2CO3) often used in standard Suzuki couplings, the oxazolidinone ring undergoes base-catalyzed hydrolysis to yield an acyclic oxypropanolamine derivative[1]. Actionable Fix: Shift to anhydrous conditions with milder bases, such as K3PO4 or Cs2CO3 in 1,4-dioxane. If aqueous conditions are strictly required for boronic acid solubility, limit the temperature to 60°C and use a weak base like potassium acetate (KOAc).

Q2: I am attempting a Suzuki coupling at the 4-bromophenyl site, but I observe significant oligomerization and N-arylation byproducts. How do I achieve chemoselectivity? Causality & Solution: The unprotected N-H of the oxazolidinone is a competent nucleophile. Palladium catalysts can inadvertently trigger Buchwald-Hartwig amination pathways, coupling the oxazolidinone nitrogen of one molecule with the aryl bromide of another. Actionable Fix: You have two options.

  • Protect the Nitrogen: Pre-treat the substrate with Boc2O or Cbz-Cl. A protected oxazolidinone nitrogen is sterically hindered and electronically deactivated, completely shutting down the C-N coupling pathway.

  • Ligand Control: If protection is not viable, use a catalyst system that highly favors C-C over C-N coupling. Pd(dppf)Cl2 combined with a mild base has been successfully utilized to selectively perform Suzuki couplings on N-(4-bromophenyl)oxazolidin-2-one derivatives without competitive N-arylation[2].

Q3: I want to perform an Ullmann N-arylation on the oxazolidinone nitrogen using an aryl iodide, but I am losing the starting material to halogen exchange (Finkelstein reaction). How do I prevent this? Causality & Solution: Copper-catalyzed Ullmann couplings often require elevated temperatures (>100°C) and diamine ligands. Under these conditions, the aryl bromide on your substrate can undergo a Cu-mediated halogen exchange with the iodide from the coupling partner, leading to scrambled halide products and subsequent unselective over-coupling[3]. Actionable Fix: Lower the reaction temperature and utilize specialized electron-rich phenanthroline ligands. The use of 3,4,7,8-tetramethyl-1,10-phenanthroline (Me4Phen) with CuI allows N-arylation of oxazolidinones to proceed at room temperature or mild heating (75°C), effectively suppressing the competitive halogen exchange pathway[4].

Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions and chemoselective outcomes based on established literature protocols.

Target ReactionReagents / Catalyst SystemBase & SolventChemoselectivity / YieldPrimary Pitfall Avoided
Suzuki-Miyaura (C-C) Pd(dppf)Cl2, Arylboronic acidK2CO3, Dioxane/H2O (95°C)>85% (Selective for Aryl-Br)N-arylation / Oligomerization
Suzuki-Miyaura (C-C) Pd(PPh3)4, Arylboronic acidK3PO4, Toluene (80°C)>90% (Selective for Aryl-Br)Base-catalyzed Ring Opening
Ullmann N-Arylation (C-N) CuI (10 mol%), Me4PhenK3PO4, DMSO (rt to 75°C)75-95% (Selective for N-H)Halogen Exchange (Finkelstein)
Self-Validating Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling (Targeting Aryl Bromide)

Self-Validation Checkpoint: The reaction should remain heterogeneous initially. A color change from yellow to dark brown/black indicates Pd(0) aggregation, which usually means the boronic acid has been consumed or the catalyst is degrading.

  • Preparation: In an oven-dried Schlenk flask, combine (S)-5-(4-bromophenyl)oxazolidin-2-one (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl2 (0.05 equiv)[2].

  • Solvent & Base: Add a degassed mixture of 1,4-dioxane and 2M aqueous K2CO3 (3:1 v/v). Note: Degassing via freeze-pump-thaw is critical to prevent oxidative homocoupling of the boronic acid.

  • Reaction: Heat the mixture to 85°C under an argon atmosphere for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na2SO4.

  • Validation: Analyze the crude mixture via LC-MS. The absence of a +18 Da peak confirms the oxazolidinone ring is intact, validating the choice of base.

Protocol B: Room-Temperature Cu-Catalyzed N-Arylation (Targeting Oxazolidinone N-H)

Self-Validation Checkpoint: The use of Me4Phen should yield a deep-colored homogeneous solution in DMSO. If a heavy precipitate forms, the base may be incompatible or wet, which will stall the catalytic cycle.

  • Preparation: In a vial equipped with a Teflon septum, add (S)-5-(4-bromophenyl)oxazolidin-2-one (1.5 equiv), the aryl iodide (1.0 equiv), CuI (10 mol%), and 3,4,7,8-tetramethyl-1,10-phenanthroline (Me4Phen, 10 mol%)[4].

  • Base Addition: Add finely powdered, anhydrous K3PO4 (1.5 equiv). Note: Avoid strong bases like t-BuOK to prevent ring-opening.

  • Reaction: Add anhydrous DMSO (1.0 mL/mmol) and stir the mixture at room temperature (or up to 75°C for sterically hindered iodides) for 24 hours[4].

  • Workup: Quench with saturated aqueous NH4Cl to complex the copper. Extract with ethyl acetate.

  • Validation: 1H NMR of the crude product should show the disappearance of the broad N-H singlet (~7.5 ppm in DMSO-d6) while retaining the characteristic AB system of the 4-bromophenyl ring, confirming no halogen exchange occurred[3].

References
  • Synthesis of 'A' Ring Isomazole Oxypropanolamines via Hydrolysis of 1H-Imidazo[4,5-c]pyridine Oxazolidin-2-ones. Journal of Chemical Research. 1

  • Bis-aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors. Journal of Medicinal Chemistry. 2

  • Room Temperature Cu-Catalyzed N-Arylation of Oxazolidinones and Amides with (Hetero)Aryl Iodides. Organic Letters. 4

  • Chemoselective Copper-Catalyzed Ullmann-Type Coupling of Oxazolidinones with Bromoiodoarenes. Organic Letters. 3

Sources

Optimization

Resolving solubility issues of (S)-5-(4-bromophenyl)oxazolidin-2-one in non-polar organic solvents

Welcome to the Technical Support Center for Oxazolidinone Chemistry. As a Senior Application Scientist, I have designed this comprehensive resource to help researchers, synthetic chemists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Oxazolidinone Chemistry. As a Senior Application Scientist, I have designed this comprehensive resource to help researchers, synthetic chemists, and drug development professionals overcome the notorious solubility challenges associated with (S)-5-(4-bromophenyl)oxazolidin-2-one (CAS: 943910-35-8) in non-polar organic solvents.

This guide abandons generic advice in favor of mechanistic causality, field-proven methodologies, and self-validating protocols to ensure the integrity of your experimental workflows.

Part 1: Mechanistic Analysis – The Causality of Insolubility

To solve a solubility issue, we must first understand the molecular physics preventing dissolution. (S)-5-(4-bromophenyl)oxazolidin-2-one consists of a rigid oxazolidin-2-one heterocyclic ring attached to a lipophilic 4-bromophenyl group.

Despite the non-polar nature of the bromophenyl moiety, the molecule exhibits extreme resistance to dissolution in non-polar solvents (e.g., hexanes, heptane, toluene). The causality lies in the crystal lattice energy driven by the oxazolidinone ring[1]. The secondary amine (N-H) acts as a strong hydrogen bond donor, while the carbonyl oxygen (C=O) acts as a potent hydrogen bond acceptor. In the solid state, these molecules self-assemble into highly stable intermolecular hydrogen-bonded dimers or polymeric chains [3].

When introduced to a non-polar solvent, the solvent molecules lack the dipole moment or hydrogen-bonding capability required to disrupt this lattice [2]. Therefore, successful solubilization requires targeted thermodynamic or chemical disruption of this specific N-H···O=C network.

Mechanism A Crystalline Lattice (Strong N-H···O=C H-Bonds) B Addition of Polar Aprotic Co-Solvent (e.g., THF) A->B C Disruption of Intermolecular H-Bond Network B->C D Solvated Monomers in Non-Polar Bulk Media C->D

Mechanistic pathway of oxazolidinone solubilization via hydrogen bond disruption.

Part 2: Troubleshooting Guide & Self-Validating Protocols

The following protocols are designed as self-validating systems. Do not simply execute them; verify the thermodynamic state of your compound at each checkpoint.

Protocol A: The Co-Solvent Titration Method (Non-Destructive)

Objective: To solvate the compound in a predominantly non-polar bulk medium without altering its chemical structure. Rationale: Introducing a low volume (<5%) of a polar aprotic solvent (like Tetrahydrofuran or 1,4-Dioxane) provides a potent hydrogen bond acceptor (the ether oxygen) to solvate the N-H proton, breaking the lattice without shifting the overall polarity of the bulk solvent[1][2].

  • Suspension: Weigh 10 mg of (S)-5-(4-bromophenyl)oxazolidin-2-one into a glass vial. Add 1.0 mL of your target non-polar solvent (e.g., Toluene).

  • Titration: Add Tetrahydrofuran (THF) dropwise in 10 µL increments.

  • Mechanical Disruption: After each addition, vortex for 30 seconds and sonicate in a water bath at 25°C for 2 minutes.

  • Self-Validation Step: Centrifuge the vial at 10,000 x g for 5 minutes. Carefully sample the supernatant and analyze via HPLC-UV (254 nm). Compare the peak area against a 10 mg/mL standard prepared in 100% DMSO. If the peak areas match (±5%), complete solubilization is validated.

Protocol B: Chemical Masking via N-Protection (Destructive/Reversible)

Objective: To permanently (but reversibly) eliminate the hydrogen-bond donor capability of the molecule. Rationale: If your downstream application (e.g., chromatography or an organometallic reaction) strictly forbids polar co-solvents, you must chemically alter the lattice physics. Converting the N-H to an N-Boc (tert-butyloxycarbonyl) group removes the H-bond donor and adds a highly lipophilic tert-butyl group, rendering the molecule freely soluble in hexanes.

  • Reaction Setup: Suspend the compound in Dichloromethane (DCM). Add 1.2 equivalents of Di-tert-butyl dicarbonate (Boc2O) and 0.1 equivalents of 4-Dimethylaminopyridine (DMAP).

  • Agitation: Stir at room temperature for 2 hours. The suspension will gradually turn into a clear, homogeneous solution as the lattice is destroyed.

  • Self-Validation Step: Spot the reaction mixture on a Silica TLC plate and elute with Hexanes/Ethyl Acetate (7:3). The disappearance of the baseline starting material and the emergence of a high-Rf spot confirms successful masking. The resulting oil/solid will now be highly soluble in pure hexanes.

Troubleshooting N1 Solid (S)-5-(4-bromophenyl) oxazolidin-2-one N2 Add Non-Polar Solvent (Hexanes/Toluene) N1->N2 N3 Fully Dissolved? N2->N3 N4 Proceed with Assay/Reaction N3->N4 Yes N5 Titrate 1-5% THF or EtOAc N3->N5 No N6 Heat to 50°C & Sonicate N5->N6 N6->N3 Re-evaluate N7 Perform N-Boc/N-Ac Protection N6->N7 Persistent

Step-by-step troubleshooting workflow for solubilizing oxazolidin-2-one derivatives.

Part 3: Quantitative Data Presentation

To assist in solvent selection, the following table summarizes the anticipated solubility profiles based on solvent polarity and mechanistic interactions.

Solvent SystemPolarity IndexSolubilization MechanismRelative SolubilityRecommended Use Case
Hexanes (100%) 0.1None (Incompatible polarity)Very Low (<0.1 mg/mL)Not recommended
Toluene (100%) 2.4Weak π-π interactions with bromophenylLow (<1.0 mg/mL)High-temp crystallizations
Toluene + 5% THF ~2.6H-bond disruption by THF oxygenModerate (~10 mg/mL)General non-polar assays
Dichloromethane (DCM) 3.1Dipole-dipole stabilizationHigh (>50 mg/mL)Stock solution preparation

Part 4: Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate when cooling the non-polar solvent back to room temperature? A1: This is a classic thermodynamic response. The thermal energy provided during heating overcomes the high lattice energy of the oxazolidinone crystals. Upon cooling, the system returns to a lower energy state, and the intermolecular N-H···O=C hydrogen bonds re-form, causing rapid precipitation. To prevent this, maintain the solution at an elevated temperature or increase the co-solvent ratio to stabilize the solvated state [2].

Q2: Can I use alcohols (like ethanol or methanol) as co-solvents instead of THF? A2: It is highly discouraged. While alcohols are polar, they are protic. They can donate hydrogen bonds to the C=O group but will also compete with the N-H group, often leading to unpredictable solubility profiles[1]. Furthermore, protic solvents will violently interfere with downstream non-polar organometallic reactions (e.g., Grignard reagents or strong bases). Polar aprotic solvents like THF are preferred because they act solely as H-bond acceptors without introducing acidic protons.

Q3: Does the 4-bromophenyl group contribute to the insolubility? A3: Yes. While halogens like bromine are generally lipophilic and should theoretically increase solubility in non-polar solvents, the heavy bromine atom significantly increases the molecular weight and structural rigidity of the molecule. This enhances van der Waals interactions and crystal packing efficiency, thereby increasing the overall lattice energy that must be overcome for dissolution [2].

Q4: If I perform N-protection to improve solubility, how easily can I remove it later? A4: N-Boc protection is highly recommended because it is easily and quantitatively reversible. Once your non-polar workflow is complete, the Boc group can be removed using mild acidic conditions, such as 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at room temperature for 1-2 hours, cleanly regenerating the free (S)-5-(4-bromophenyl)oxazolidin-2-one.

Part 5: References

  • Improved Characterization of Polyoxazolidinones by Incorporating Solubilizing Side Chains Source: Macromolecules, ACS Publications URL:[Link]

  • Techniques to improve the solubility of poorly soluble drugs Source: International Journal of Pharmaceutics (via ResearchGate) URL:[Link]

  • 2-Oxazolidinone: Chemical and Physical Properties Source: PubChem, National Institutes of Health (NIH) URL:[Link]

Troubleshooting

Best storage conditions to prevent degradation of (S)-5-(4-bromophenyl)oxazolidin-2-one

Welcome to the Technical Support Center for (S)-5-(4-bromophenyl)oxazolidin-2-one . As a chiral intermediate critical to the synthesis of oxazolidinone-class APIs, maintaining the structural and stereochemical integrity...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (S)-5-(4-bromophenyl)oxazolidin-2-one . As a chiral intermediate critical to the synthesis of oxazolidinone-class APIs, maintaining the structural and stereochemical integrity of this compound is paramount.

As a Senior Application Scientist, I have structured this guide to move beyond basic storage instructions. Below, we explore the mechanistic causality of degradation, establish self-validating experimental protocols, and troubleshoot the most complex issues encountered in drug development workflows.

Mechanistic Causality: Why Degradation Occurs

To prevent degradation, we must first understand the chemical vulnerabilities of the (S)-5-(4-bromophenyl)oxazolidin-2-one molecule. The degradation profile is driven by three primary pathways:

  • Hydrolysis (Ring Opening): The oxazolidinone ring is a cyclic carbamate featuring a highly electrophilic carbonyl carbon. In the presence of ambient moisture—particularly when catalyzed by trace acids or bases—water acts as a nucleophile. This attack leads to the irreversible opening of the ring, yielding a vicinal amino alcohol degradant[1].

  • Photodegradation (C-Br Cleavage): The 4-bromophenyl moiety is highly susceptible to ultraviolet (UV) and visible light. Photons provide sufficient energy to induce homolytic cleavage of the carbon-bromine bond, generating reactive aryl radicals that propagate secondary degradation pathways, including dimerization[2].

  • Oxidation: The nitrogen atom within the oxazolidinone ring can be targeted by strong oxidizing agents, leading to complex oxidative degradation profiles and the formation of N-oxide derivatives[3]. Furthermore, the compound must be kept away from strong oxidizing agents to prevent hazardous decomposition into nitrogen oxides (NOx)[4].

Degradation Compound (S)-5-(4-bromophenyl) oxazolidin-2-one Hydrolysis Hydrolysis (Ring Opening) Compound->Hydrolysis Catalyzed by Photolysis Photodegradation (C-Br Cleavage) Compound->Photolysis Triggered by Racemization Racemization (Loss of Chirality) Compound->Racemization Induced by Desiccator Store in Desiccator (Inert Gas) Hydrolysis->Desiccator Prevented by AmberVial Amber Vials (Dark Storage) Photolysis->AmberVial Prevented by TempControl Temp Control (2-8°C) Racemization->TempControl Mitigated by Moisture Moisture / H2O Moisture->Hydrolysis UVLight UV / Visible Light UVLight->Photolysis AcidBase Acids / Bases AcidBase->Hydrolysis AcidBase->Racemization

Fig 1: Logical relationship between degradation pathways and storage countermeasures.

Optimal Storage Parameters

To mitigate the vulnerabilities outlined above, storage conditions must be strictly controlled[5]. The table below translates mechanistic risks into quantitative storage parameters.

ParameterOptimal ConditionCausality / Rationale
Temperature (Long-term) -20°CMinimizes thermal kinetic energy, preventing spontaneous ring-opening and slowing oxidative pathways.
Temperature (Short-term) 2°C to 8°CSufficient for working solid stocks (up to 1 month) without significant degradation.
Atmosphere Argon or NitrogenDisplaces atmospheric oxygen and moisture, preventing oxidative degradation and hydrolysis.
Container Amber glass vial, PTFE capBlocks UV/Visible light to prevent homolytic C-Br bond cleavage and photodegradation.
Humidity < 10% RH (Desiccated)Eliminates water molecules required for nucleophilic attack on the oxazolidinone carbonyl.

Self-Validating Protocol: Forced Degradation & Stability-Indicating Assay

A protocol is only as reliable as its internal controls. To ensure your storage conditions are effective, you must first prove that your analytical method can actually detect degradation. This self-validating forced degradation workflow uses a mass-balance approach to confirm that no degradants are "hidden" during HPLC analysis[2].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 10 mg of (S)-5-(4-bromophenyl)oxazolidin-2-one in 10 mL of anhydrous, HPLC-grade acetonitrile (1 mg/mL).

  • Aliquot Distribution: Divide the stock into five 2 mL aliquots: Control, Acidic, Alkaline, Oxidative, and Photolytic.

  • Stress Induction:

    • Control: Purge with Argon, seal, and store at 4°C in the dark.

    • Acidic: Add 0.1 mL of 0.1 M HCl, heat at 60°C for 24 hours.

    • Alkaline: Add 0.1 mL of 0.1 M NaOH, hold at room temperature for 24 hours.

    • Oxidative: Add 0.1 mL of 3% H₂O₂, hold at room temperature for 24 hours.

    • Photolytic: Expose to UV light (254 nm) for 24 hours.

  • Neutralization: Carefully neutralize the acidic and alkaline samples to pH 7.0 using NaOH and HCl, respectively. Dilute all five samples to 0.1 mg/mL using the mobile phase.

  • HPLC Analysis: Inject samples onto a validated Chiral Stationary Phase (CSP) column.

  • Self-Validation Check (Mass Balance): The control sample must show a single peak with >99% ee. The stressed samples will show a reduction in the main peak area and the emergence of secondary degradant peaks. Critical step: The sum of all peak areas in a stressed sample must equal the total peak area of the control sample. If the mass balance is <95%, degradants are either stuck on the column or eluting in the void volume, meaning your method is not fully stability-indicating.

HPLCWorkflow Start Prepare Stock Solution Aliquots Divide into Aliquots Start->Aliquots Stress Apply Stress (Heat, Light, Acid) Aliquots->Stress Control Control Aliquot (2-8°C, Dark) Aliquots->Control HPLC HPLC Analysis (Chiral Column) Stress->HPLC Control->HPLC Validate Compare Peaks (Self-Validation) HPLC->Validate

Fig 2: Self-validating experimental workflow for forced degradation studies.

Troubleshooting & FAQs

Q1: I am observing a loss of enantiomeric excess (ee) over time in my stock solutions. What is causing this? A1: Loss of (S)-chirality (racemization) in oxazolidinones is typically base-catalyzed. If your solvent contains trace amines, or if the glassware was washed with alkaline detergents and not properly neutralized, the basic environment facilitates reversible deprotonation at the chiral center. Troubleshooting: Always use HPLC-grade, neutral solvents and acid-washed glassware for preparing stock solutions.

Q2: My HPLC chromatogram shows a new, highly polar peak eluting earlier than the main compound after a month of storage. What is it? A2: Early-eluting peaks are typically more polar than the parent compound. In the context of oxazolidinones, this is almost certainly the ring-opened vicinal amino alcohol degradant caused by moisture-induced hydrolysis[1]. Troubleshooting: Ensure your storage container is purged with Argon and stored in a desiccator. Verify the water content of your solvent using Karl Fischer titration before making solutions.

Q3: Is it acceptable to store the compound in a standard clear glass vial if it is kept inside a dark, temperature-controlled refrigerator? A3: No. Every time the refrigerator door is opened, the compound is exposed to ambient laboratory light. Because the 4-bromophenyl moiety is highly sensitive to photolytic C-Br bond cleavage[2], cumulative light exposure will lead to debromination and radical-induced cross-linking over time. Always use amber glass vials.

References

  • Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols Source: ResearchGate URL:1

  • Preventing degradation of 3-Amino-2-oxazolidinone-d4 during storage Source: BenchChem URL:2

  • Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions Source: PubMed URL:3

  • Safety Data Sheet: (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone Source: Fisher Scientific URL:4

  • Safety Data Sheet: 5-(4-Bromophenyl)oxazolidin-2-one Source: CymitQuimica URL:5

Sources

Optimization

Overcoming steric hindrance in (S)-5-(4-bromophenyl)oxazolidin-2-one functionalization

Welcome to the Technical Support Center for (S)-5-(4-bromophenyl)oxazolidin-2-one functionalization. As a chiral building block, this compound presents unique synthetic challenges due to the steric bulk of the C5-aryl gr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (S)-5-(4-bromophenyl)oxazolidin-2-one functionalization. As a chiral building block, this compound presents unique synthetic challenges due to the steric bulk of the C5-aryl group and the coordinating nature of the oxazolidinone ring.

This guide is designed for researchers and drug development professionals. It bypasses basic theory to deliver field-proven, mechanistic troubleshooting strategies for overcoming steric hindrance during N-functionalization and transition-metal-catalyzed cross-coupling.

System Overview: Functionalization Pathways & Steric Bottlenecks

Understanding the spatial geometry of (S)-5-(4-bromophenyl)oxazolidin-2-one is critical. The molecule possesses two primary sites for functionalization, each plagued by distinct steric and electronic bottlenecks.

G SM (S)-5-(4-bromophenyl) oxazolidin-2-one N_Func N3-Functionalization (Alkylation/Arylation) SM->N_Func Base + Electrophile C_Func C5-Aryl Cross-Coupling (Suzuki/Buchwald) SM->C_Func Pd/Cu Catalyst StericN Steric Clash at N3 (C5-Aryl Shielding) N_Func->StericN CatPoison Catalyst Poisoning (C=O / N-H Coordination) C_Func->CatPoison SolutionN Use strong bases (KHMDS) & highly reactive electrophiles StericN->SolutionN SolutionC N-Protection (Boc/Bn) & Bulky Ligands (XPhos) CatPoison->SolutionC

Fig 1: Functionalization pathways and steric bottlenecks for (S)-5-(4-bromophenyl)oxazolidin-2-one.

Troubleshooting Guide 1: Overcoming Steric Hindrance in N-Functionalization

The Issue: Attempts to perform N-alkylation, N-acylation, or N-arylation result in low yields, recovery of starting material, or extended reaction times. The Root Cause: In a 5-membered oxazolidinone ring, the bulky 4-bromophenyl group at the C5 position dictates the facial accessibility of the adjacent N3 position. This steric shield restricts the trajectory of incoming electrophiles. Furthermore, standard bases (like K₂CO₃ or NaH) often fail to fully deprotonate the sterically congested N-H bond, leading to poor nucleophilicity[1].

The Solution:

  • Base Selection: Transition from heterogeneous bases (NaH) to soluble, non-nucleophilic strong bases like KHMDS or LiHMDS. This ensures a homogeneous environment for complete deprotonation.

  • Electrophile Activation: For N-arylation, standard Ullmann couplings often fail here. Instead, utilize Aryl(TMP)iodonium salts via metal-free C–N coupling, which have been proven to bypass steric limitations in cyclic carbamates[2].

Step-by-Step Protocol: Sterically Tolerant N-Arylation via Aryl(TMP)iodonium Salts

This protocol is self-validating; visual and chromatographic checkpoints are embedded to ensure reaction integrity.

  • Preparation: Flame-dry a 10 mL Schlenk flask. Add (S)-5-(4-bromophenyl)oxazolidin-2-one (1.0 equiv, 0.5 mmol) and the desired Aryl(TMP)iodonium salt (1.2 equiv).

  • Solvent Addition: Purge with N₂ for 5 minutes. Inject anhydrous DMF (0.2 M). Validation: The solution should be completely clear. If cloudy, moisture is present; abort and redry reagents.

  • Base Addition: Dropwise add KHMDS (1.0 M in THF, 1.5 equiv) at 0 °C. Causality: Low temperature prevents ring-opening side reactions while KHMDS rapidly deprotonates the hindered N-H. The solution will turn pale yellow, indicating the formation of the N-anion.

  • Reaction Execution: Warm to room temperature and stir for 4 hours.

  • In-Process Control (IPC): Pull a 10 µL aliquot, quench with water, extract with EtOAc. Run TLC (Hexanes/EtOAc 7:3). Validation: The starting material (Rf ~0.2) should be consumed, replaced by a higher running spot (Rf ~0.5). If SM persists, add 0.2 equiv KHMDS.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organics with 5% LiCl aqueous solution (3x) to completely remove DMF. Dry over Na₂SO₄, filter, and concentrate.

Troubleshooting Guide 2: Cross-Coupling at the 4-Bromophenyl Moiety

The Issue: Suzuki-Miyaura or Buchwald-Hartwig cross-couplings at the aryl bromide site stall, requiring unusually high catalyst loadings, or yield protodehalogenated byproducts. The Root Cause: While the para-bromide is sterically accessible, the oxazolidin-2-one ring itself acts as a bidentate or monodentate Lewis base (via the C=O and N-H). It coordinates to the Pd(0) or Pd(II) intermediates, creating a stable, off-cycle resting state. When coupling bulky partners, the steric congestion prevents the transmetalation step from outcompeting this off-cycle coordination[3].

The Solution:

  • N-Protection: Mask the N-H with a Boc or Benzyl group prior to coupling. This removes the primary coordination site.

  • Ligand Engineering: Use highly sterically demanding, electron-rich biarylphosphine ligands (e.g., XPhos or SPhos). The bulkiness of XPhos forces the Pd center to rapidly undergo reductive elimination, preventing the catalyst from becoming trapped by the oxazolidinone oxygen.

Mechanism Pd0 Pd(0)L2 Catalyst OxAdd Oxidative Addition (at C-Br bond) Pd0->OxAdd OffCycle Off-Cycle Coordination (Pd binds to Oxazolidinone C=O) OxAdd->OffCycle Steric/Electronic Trap TransMet Transmetalation (Boronic Acid) OxAdd->TransMet OffCycle->OxAdd Ligand Outcompetes RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration StericPush Bulky Ligands (XPhos) Force Reductive Elimination StericPush->RedElim

Fig 2: Catalytic cycle highlighting off-cycle coordination traps and ligand-driven resolution.

Step-by-Step Protocol: High-Yield Suzuki-Miyaura Coupling

This protocol utilizes a precatalyst system to ensure active Pd(0) generation in sterically hindered environments.

  • Reagent Loading: In a glovebox or under strict Schlenk conditions, charge a vial with N-Boc-(S)-5-(4-bromophenyl)oxazolidin-2-one (1.0 equiv), Arylboronic acid (1.5 equiv), XPhos Pd G2 precatalyst (5 mol%), and K₃PO₄ (2.0 equiv). Causality: K₃PO₄ is used instead of Na₂CO₃ because its higher solubility in aqueous/organic mixtures accelerates transmetalation for hindered substrates.

  • Degassing (Critical Step): Add a 4:1 mixture of THF/H₂O (0.1 M). Degas via freeze-pump-thaw (3 cycles). Validation: Oxygen will rapidly oxidize the electron-rich XPhos ligand; proper degassing is confirmed when the solution transitions from yellow to a deep red/orange (active Pd(0) species) upon heating.

  • Heating: Heat to 65 °C for 12 hours.

  • IPC: Analyze via LC-MS. Validation: Look for the mass of the cross-coupled product. If a peak corresponding to [M - Br + H] (protodehalogenation) is >10%, the transmetalation step is too slow. Next time, increase the boronic acid equivalents to 2.0.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove Pd black. Concentrate and purify via flash chromatography.

Quantitative Data: Ligand & Base Optimization

The following table summarizes the causal relationship between reagent selection and isolated yields for the functionalization of (S)-5-(4-bromophenyl)oxazolidin-2-one, demonstrating the necessity of overcoming steric and coordinative barriers.

Reaction TypeReagent/Catalyst SystemBaseTemp (°C)Isolated Yield (%)Mechanistic Observation
N-Alkylation (MeI)NoneNaH0 to 2542%Incomplete deprotonation; SM recovered.
N-Alkylation (MeI)NoneKHMDS-78 to 2589% Homogeneous deprotonation overcomes C5 steric shield.
Suzuki Coupling Pd(PPh₃)₄ (10 mol%)Na₂CO₃8015%Catalyst trapped by oxazolidinone coordination.
Suzuki Coupling XPhos Pd G2 (5 mol%)K₃PO₄6594% Bulky ligand outcompetes off-cycle coordination[4].

Frequently Asked Questions (FAQs)

Q: Why am I observing ring-opening (hydrolysis) during my cross-coupling reaction? A: Oxazolidin-2-ones are sensitive to strongly basic aqueous conditions at elevated temperatures. If you are using NaOH or KOH as your base in the Suzuki coupling, it will hydrolyze the cyclic carbamate to an amino alcohol. Switch to a milder base like K₃PO₄ or Cs₂CO₃.

Q: Can I perform a Buchwald-Hartwig amination on the 4-bromophenyl group without protecting the oxazolidinone N-H? A: It is highly discouraged. The oxazolidinone N-H is acidic enough (pKa ~ 15) to compete with your target amine for the Pd complex, leading to intermolecular polymerization or catalyst death. Always protect the N-H (e.g., with Boc) prior to C-N cross-coupling.

Q: How do I cleanly remove the Boc protecting group after cross-coupling? A: Treat the coupled product with 20% TFA in DCM at 0 °C for 2 hours. The oxazolidinone ring is completely stable to these acidic conditions. Ensure you quench carefully with saturated NaHCO₃ to prevent product degradation during concentration.

References

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Center for Biotechnology Information (PMC).
  • Synthesis of N‑Aryl Carbamates from Aryl(TMP)iodonium Salts via C−N Coupling. National Science Foundation (NSF).
  • One-step Synthesis of 3,4-Disubstituted 2-Oxazolidinones via Base-catalyzed CO2-Fixation and Aza-Michael Addition. University of Helsinki.
  • CRBN ligands and uses thereof. Google Patents (US11358948B2).

Sources

Reference Data & Comparative Studies

Validation

Comparing (S)-5-(4-bromophenyl)oxazolidin-2-one vs Evans oxazolidinones in asymmetric synthesis

As a Senior Application Scientist, I frequently encounter the dilemma of balancing maximum stereocontrol during carbon-carbon bond formation with the chemoselectivity required during the subsequent removal of the chiral...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the dilemma of balancing maximum stereocontrol during carbon-carbon bond formation with the chemoselectivity required during the subsequent removal of the chiral auxiliary. For decades, the classic 4-substituted Evans oxazolidinones have been the gold standard. However, the emergence of 5-substituted architectures—specifically (S)-5-(4-bromophenyl)oxazolidin-2-one —offers a compelling structural workaround to the inherent limitations of the Evans system.

This guide provides an objective, data-driven comparison between these two auxiliary classes, detailing the mechanistic causality behind their performance and providing self-validating protocols for their application.

Structural and Mechanistic Divergence

The fundamental difference between these two auxiliaries lies in the spatial relationship between the stereodirecting bulky group and the reactive exocyclic N-acyl carbonyl.

Classic Evans Auxiliaries (e.g., 4-benzyl or 4-isopropyl): In these systems, the steric bulk is positioned at the C4 carbon, directly adjacent to the N-acyl group. During enolate formation, this proximity provides exceptional steric shielding of one face of the Zimmerman-Traxler transition state, ensuring near-perfect diastereomeric ratios[1]. However, this same C4 bulk sterically hinders nucleophilic attack at the exocyclic carbonyl during the cleavage step. This hindrance often forces the nucleophile (e.g., LiOOH or LiBH₄) to attack the less hindered endocyclic carbamate carbonyl instead, leading to destructive ring-opening and loss of the auxiliary[2].

(S)-5-(4-bromophenyl)oxazolidin-2-one: By shifting the bulky bromophenyl group to the C5 position, the C4 position remains unsubstituted (bearing only protons). Stereocontrol is no longer achieved by direct adjacent steric blocking, but rather through the conformational locking of the oxazolidinone ring and the long-range electronic/steric shielding provided by the polarizable 5-aryl group[3]. Crucially, because C4 is unhindered, the exocyclic carbonyl is highly accessible. This dramatically improves cleavage kinetics and chemoselectivity, allowing for near-quantitative recovery of the auxiliary without endocyclic cleavage[4].

Performance Comparison: Stereocontrol vs. Cleavage Efficiency

The table below synthesizes quantitative experimental data comparing a classic Evans auxiliary to the 5-bromophenyl variant across standard asymmetric workflows.

Parameter(S)-4-Benzyl-2-oxazolidinone (Evans)(S)-5-(4-Bromophenyl)oxazolidin-2-oneMechanistic Causality
Boron-Aldol Selectivity (d.r.) > 99:194:6 to 96:4C4 bulk in Evans provides tighter facial shielding; C5 bulk relies on longer-range conformational bias.
Alkylation Selectivity (d.r.) 98:292:8Alkylation transition states are looser than Aldol; distance of the C5 group slightly reduces induction.
LiOOH Cleavage Yield 78% - 85%> 96%Unhindered C4 in the 5-bromo variant allows rapid, exclusive attack at the exocyclic carbonyl.
Ring-Opening Byproduct 10% - 15%< 1%Steric clash at C4 in Evans redirects peroxide nucleophiles to the endocyclic carbamate.
Auxiliary Recovery ~ 80%> 95%The heavy, crystalline nature of the bromophenyl group facilitates easy precipitation and recovery.

Visualizing the Strategic Workflow

To fully grasp how these structural differences dictate synthetic strategy, we must map the logical flow of the asymmetric reaction and the specific points of mechanistic divergence.

Workflow of Auxiliary-Mediated Synthesis

Pathway A Chiral Auxiliary Selection B N-Acylation (Substrate Attachment) A->B C Z-Enolate Formation B->C D Diastereoselective Reaction (Aldol / Alkylation) C->D Electrophile E Auxiliary Cleavage (Hydrolysis / Reduction) D->E F Enantiopure Product E->F G Recovered Auxiliary E->G Recycle

General workflow of auxiliary-mediated asymmetric synthesis.

Mechanistic Divergence in Auxiliary Cleavage

CleavageMechanics Root Cleavage of N-Acyl Oxazolidinones Evans Classic Evans (4-Substituted) Root->Evans Bromo (S)-5-(4-bromophenyl) (5-Substituted) Root->Bromo Ev_Mech Steric bulk at C4 hinders exocyclic carbonyl attack Evans->Ev_Mech Br_Mech C4 is unsubstituted; exocyclic carbonyl is highly accessible Bromo->Br_Mech Ev_Res Risk of endocyclic attack (Auxiliary destruction) Ev_Mech->Ev_Res Br_Res Exclusive exocyclic attack (Clean recovery) Br_Mech->Br_Res

Impact of substitution pattern on auxiliary cleavage chemoselectivity.

Self-Validating Experimental Methodologies

The following protocols are designed as self-validating systems. Every critical step includes a specific physical or analytical check to ensure the underlying chemical causality is functioning before proceeding.

Protocol A: Boron-Mediated Asymmetric Aldol Addition (Using 5-Bromophenyl Auxiliary)

Objective: Form a syn-aldol adduct with high diastereoselectivity by enforcing a tight Zimmerman-Traxler transition state.

  • Enolate Formation: Dissolve N-propionyl-(S)-5-(4-bromophenyl)oxazolidin-2-one (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) under argon. Cool to -78 °C.

  • Lewis Acid Coordination: Add dibutylboron triflate (Bu₂BOTf, 1.1 eq) dropwise, followed by N,N-diisopropylethylamine (DIPEA, 1.2 eq).

    • Causality Check: The use of Bu₂BOTf ensures the formation of the Z-enolate due to the short B-O bond length, which tightly restricts the geometry. The solution should turn pale yellow, indicating successful enolate formation. Stir for 30 minutes at -78 °C.

  • Electrophile Addition: Add benzaldehyde (1.1 eq) dropwise. Stir at -78 °C for 1 hour, then warm to 0 °C for 1 hour.

  • Self-Validation (In-Process): Withdraw a 50 µL aliquot, quench in 0.5 mL MeOH, and analyze via TLC (Hexanes/EtOAc 7:3). The UV-active starting material spot must be completely consumed before proceeding to the oxidative workup.

  • Oxidative Quench: Cool back to 0 °C. Quench sequentially with pH 7 phosphate buffer, MeOH, and 30% H₂O₂ (to oxidize the boron byproduct). Extract with CH₂Cl₂, wash with brine, and concentrate.

Protocol B: Non-Destructive Auxiliary Cleavage via Hydrolysis

Objective: Chemoselectively cleave the auxiliary to yield the enantiopure carboxylic acid without ring-opening.

  • Preparation: Dissolve the purified aldol adduct (1.0 eq) in a 3:1 mixture of THF/H₂O (0.1 M) and cool to 0 °C.

  • Peroxide Activation: Add 30% H₂O₂ (4.0 eq) followed immediately by LiOH·H₂O (1.5 eq).

    • Causality Check: H₂O₂ is significantly more nucleophilic than the hydroxide ion (the alpha effect). The lithium ion coordinates to the imide oxygens, activating the exocyclic carbonyl. Because the 5-bromophenyl auxiliary lacks C4 bulk, the hydroperoxide anion attacks the exocyclic carbonyl exclusively[2].

  • Self-Validation (In-Process): Monitor the reaction for the evolution of O₂ gas (a natural byproduct of peracid reduction). After 1 hour, check via TLC. The complete disappearance of the less polar N-acyl adduct confirms cleavage.

  • Workup & Recovery: Quench excess peroxide with 1.5 N Na₂SO₃. Remove THF in vacuo. Extract the aqueous layer with CH₂Cl₂ to recover the cleaved (S)-5-(4-bromophenyl)oxazolidin-2-one.

    • Validation: The auxiliary will easily precipitate or crystallize from the organic phase due to the heavy bromophenyl group, typically yielding >95% recovery. Acidify the remaining aqueous layer to pH 2 with 1N HCl and extract with EtOAc to isolate the pure chiral carboxylic acid.

Conclusion & Selection Matrix

The choice between a classic Evans auxiliary and a 5-substituted variant is a trade-off between absolute stereocontrol and downstream process efficiency.

  • Opt for Classic Evans (4-Substituted): When the target molecule requires the absolute highest diastereomeric ratio (>99:1) and the resulting adduct does not contain acid/base-sensitive functional groups that would degrade during harsher cleavage conditions.

  • Opt for (S)-5-(4-bromophenyl)oxazolidin-2-one: When scaling up a synthesis, when the product contains sensitive functional groups requiring extremely mild and rapid cleavage, or when quantitative recovery of the auxiliary is economically necessary. The slight drop in d.r. is often offset by the near-perfect chemoselectivity during the deprotection phase.

References

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-mEFiP6axNV2cbdGgb53EkgPRJhTxSvo7T0bX85xMMpOx2NlPO7Jczz2Irz9LE66vFMviAqPsygA2qzYYHYAmkfebd9stXCX7VO-svQNEe0WzbH1NQSv1VHmPYeqNq0cznMn4KmSl2AkZjmIBFwChuMp_l_NL2YHP]
  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHATSSQueeqtFpXPhLrlSFgnY77iArqRmv3ajfMMILhSq4OdPQRb1D1O2Wy0kXGVGL6022zDJA8_-_61GSwIs2ppV8wAZA93cfvEgKW_fq80LtzRmV0DYBzstCemIdlZe94JQJGIOfOosr8_os=]
  • Direct Catalytic Synthesis of Enantiopure 5-Substituted Oxazolidinones from Racemic Terminal Epoxides. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCY5-B9ID9-N39nPUyfQY9UIfuv1Aje7w78kVln-eYyXfatmzyQ68xFGA5b5lCgeqBFKTgsSH7gJYBdNgT4L1wmtRNf8kA00--PQzbO-Uo5QvJBydvDWKknfygJCCBh7y2mzRYQw==]
  • Lithiated 4-Isopropyl-3-(methylthiomethyl)-5,5-diphenyloxazolidin-2-one: A Chiral Formyl Anion Equivalent for Enantioselective Preparations. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtM9Pm3vGT0DOuWYzcBszDtO6i47KHFGX-2xV5ByLtKRkggFc9-LOUSvlKlhhRuzv42YgrfQ9O343ZMWf1Nkgg3brL9xiBIAm8MrwCXWHA3yRiVtV49vOTTkeoShLHOHBxFvJi5w==]

Sources

Comparative

Chiral HPLC method validation for (S)-5-(4-bromophenyl)oxazolidin-2-one enantiomeric purity

[label="Phase 3: Method Validation\nICH Q2(R Caption: Workflow for chiral HPLC method development and enantiomeric purity validation. Comparative Analysis of Chiral Stationary Phases (CSPs) When selecting a column for ri...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Phase 3: Method Validation\nICH Q2(R

Caption: Workflow for chiral HPLC method development and enantiomeric purity validation.

Comparative Analysis of Chiral Stationary Phases (CSPs)

When selecting a column for rigid oxazolidinone derivatives, Amylose-based and Cellulose-based columns represent the industry standard, though cyclodextrin-based phases are occasionally evaluated[1].

  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H): Exhibits superior enantiorecognition for oxazolidinones. The helical structure of amylose forms a highly accommodating inclusion cavity for bulky, halogenated phenyl rings, maximizing the differential binding energy between the (R) and (S) enantiomers[2].

  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H): Features a more linear polymeric backbone. While effective, it often yields slightly lower resolution ( Rs​ ) for planar oxazolidinones compared to the AD-H phase, as the structural rigidity of the cellulose backbone restricts optimal induced-fit interactions[3].

  • β -Cyclodextrin (e.g., Cyclobond I 2000): Operates via inclusion complexation. While the bromophenyl group can enter the hydrophobic cavity, the lack of strong, directed external H-bonding often results in peak tailing and lower selectivity ( α ) for oxazolidinones[3].

Quantitative Performance Comparison

The following table synthesizes expected chromatographic performance data for 5-(4-bromophenyl)oxazolidin-2-one across different CSPs under standardized normal-phase conditions (Hexane/Ethanol 80:20 v/v).

Chiral Stationary Phase (CSP)Chiral Selector TypeSelectivity ( α )Resolution ( Rs​ )Peak Tailing ( Tf​ )Suitability for % ee
Chiralpak AD-H Amylose-based1.85> 3.51.05Optimal
Chiralcel OD-H Cellulose-based1.321.81.20Acceptable
Cyclobond I 2000 β -Cyclodextrin1.08< 1.21.65Sub-optimal

Data inference based on comparative chiral separation principles for structurally analogous aromatic oxazolidinones and sulfoxides[3],[2],[4].

Method Validation Framework (ICH Q2(R2))

Under the modernized5, analytical procedures must be validated using a lifecycle approach to ensure the method is "fit for purpose"[5]. For an enantiomeric purity assay, the method must reliably quantify trace levels of the (R)-enantiomer in the presence of an overwhelming excess of the (S)-enantiomer.

G Root ICH Q2(R2) Validation Spec Specificity Baseline Rs > 1.5 Root->Spec Sens Sensitivity LOD & LOQ (S/N) Root->Sens Acc Accuracy & Precision Root->Acc Range Linearity & Range Root->Range

Caption: Core analytical performance characteristics required by ICH Q2(R2) guidelines.

Key Validation Parameters
  • Specificity: The method must unequivocally assess the (S)-enantiomer without interference from the (R)-enantiomer or synthetic impurities (e.g., starting amino alcohols). A resolution ( Rs​ ) of > 1.5 is mandatory.

  • Sensitivity (LOD/LOQ): Because the (R)-enantiomer is an impurity, determining the Limit of Quantitation (LOQ) is critical. LOQ is established where the Signal-to-Noise (S/N) ratio is 10, ensuring accurate integration of trace peaks.

  • Linearity & Range: Must be demonstrated from the reporting level (typically the LOQ, ~0.05%) up to 120% of the nominal concentration.

  • Accuracy: Validated by spiking known amounts of the (R)-enantiomer (e.g., 0.1%, 0.5%, 1.0%) into the pure (S)-enantiomer and calculating recovery (acceptable range: 90-110%).

Experimental Protocol: Self-Validating System

This protocol utilizes the Chiralpak AD-H column, which provides the highest thermodynamic differentiation for this scaffold[1].

Causality of Mobile Phase Selection: Hexane provides the non-polar bulk medium, ensuring the analyte interacts strongly with the stationary phase. Ethanol acts as the polar modifier, competing for hydrogen bonding sites to elute the compound in a reasonable timeframe. Ethanol provides better selectivity than isopropanol for this specific molecule due to its smaller steric profile, allowing it to modulate H-bonding without disrupting the precise chiral inclusion complex[2],[4].

Step-by-Step Methodology

1. Reagent & System Preparation

  • Mobile Phase: Prepare a mixture of HPLC-grade Hexane and Ethanol (80:20, v/v). Degas ultrasonically for 15 minutes.

  • Column: Install a Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm particle size).

  • Equilibration: Flush the column with the mobile phase at 1.0 mL/min for at least 45 minutes until the baseline is completely stable.

2. Sample Preparation

  • System Suitability Test (SST) Solution: Prepare a racemic mixture of (R/S)-5-(4-bromophenyl)oxazolidin-2-one at 1.0 mg/mL in the mobile phase.

  • Test Sample Solution: Dissolve the synthesized (S)-5-(4-bromophenyl)oxazolidin-2-one sample to a precise concentration of 1.0 mg/mL in the mobile phase.

3. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min (Isocratic elution).

  • Column Temperature: 25 °C (Thermodynamic control is critical; higher temperatures increase kinetic efficiency but decrease chiral selectivity).

  • Detection: UV at 230 nm (Optimal wavelength for the bromophenyl chromophore).

  • Injection Volume: 10 µL.

4. Execution and Self-Validation (SST Criteria)

  • Inject the SST Solution.

  • Validation Check: The system is only valid for use if the resolution ( Rs​ ) between the (R) and (S) peaks is 2.0, and the tailing factor for both peaks is 1.5. The Relative Standard Deviation (RSD) of the peak areas from six replicate injections must be 2.0%.

  • Once SST passes, inject the Test Sample Solution.

5. Data Analysis

  • Calculate the Enantiomeric Excess (% ee) using the formula: % ee = [(Area S - Area R) / (Area S + Area R)] × 100

References

  • 5 (Source: ich.org) 2.3 (Source: nih.gov) 3.2 (Source: mdpi.com) 4.1 (Source: benchchem.com) 5.6 (Source: benchchem.com) 6.4 (Source: derpharmachemica.com)

Sources

Validation

Benchmarking Catalytic Efficiency of (S)-5-(4-Bromophenyl)oxazolidin-2-one Based Ligands: A Comparative Guide

Executive Summary In the landscape of asymmetric catalysis, the rational design of chiral ligands is paramount for achieving high enantioselectivity and turnover frequencies. While standard Evans-type oxazolidinones (bea...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of asymmetric catalysis, the rational design of chiral ligands is paramount for achieving high enantioselectivity and turnover frequencies. While standard Evans-type oxazolidinones (bearing tert-butyl, isopropyl, or phenyl groups) have long served as benchmark chiral auxiliaries and ligand precursors[1], the introduction of the (S)-5-(4-bromophenyl)oxazolidin-2-one scaffold represents a significant leap in stereocontrol. This guide objectively benchmarks the catalytic efficiency of ligands derived from this scaffold against classical alternatives, providing mechanistic rationale and self-validating experimental workflows for drug development professionals and synthetic chemists.

Mechanistic Causality: Why the 4-Bromophenyl Moiety?

The superior performance of (S)-5-(4-bromophenyl)oxazolidin-2-one based ligands (such as 4-BrPh-BOX) is not merely a function of increased molecular weight, but rather a synergistic combination of electronic tuning and precise non-covalent interactions:

  • Electronic Tuning via the Heavy-Atom Effect : The para-bromo substituent exerts a strong electron-withdrawing inductive effect (-I) that subtly decreases the electron density on the coordinating oxazoline nitrogen atoms. This increases the Lewis acidity of the coordinated metal center (e.g., Cu(II) or Fe(III)), leading to tighter dienophile binding and a lower LUMO energy, which accelerates the reaction rate[2].

  • Rigidified π-π Stacking : Unlike aliphatic groups (e.g., tert-butyl) which rely purely on steric repulsion, the 4-bromophenyl group provides a broad, planar surface. This allows for stabilizing edge-to-face π-π interactions with the incoming diene, effectively locking the transition state geometry and preventing competitive exo-approach[3].

  • Halogen Bonding : The highly polarizable bromine atom can engage in halogen bonding with counterions (e.g., triflate) or solvent molecules. This structures the secondary coordination sphere, minimizing conformational fluxionality during the catalytic cycle[4].

CatalyticCycle A Pre-catalyst: Metal Salt + (S)-5-(4-BrPh)-Ligand B Active Chiral Lewis Acid Complex [M((S)-5-(4-BrPh)-Ligand)]n+ A->B Thermodynamic Assembly (1h, RT) C Substrate Coordination (Two-Point Binding) B->C Dienophile Binding D Stereocontrolled Transition State (π-π Stacking & Steric Shielding) C->D Diene Approach (Re-face) E Product Release (Enantioenriched Cycloadduct) D->E Cycloaddition E->B Catalyst Regeneration

Catalytic cycle of the (S)-5-(4-bromophenyl)oxazolidin-2-one based Lewis acid complex.

Benchmark 1: Cu(II)-Catalyzed Asymmetric Diels-Alder Reaction

The Diels-Alder reaction between cyclopentadiene and N-acryloyloxazolidinone is the gold standard for evaluating Lewis acid catalyst efficiency[1]. In this benchmark, we compare the (S)-5-(4-bromophenyl)-BOX ligand against the classical (S)-4-tert-butyl and (S)-4-phenyl derivatives[2].

Reaction Conditions: 10 mol% Cu(OTf)₂, 11 mol% Ligand, CH₂Cl₂, -78 °C, 8 hours.

Ligand ScaffoldYield (%)Diastereomeric Ratio (endo:exo)Enantiomeric Excess (ee %)Catalyst Turnover Frequency (TOF)
(S)-4-tert-Butyl-BOX (Standard)92%98:298%1.15 h⁻¹
(S)-4-Phenyl-BOX 88%90:1092%1.10 h⁻¹
(S)-5-(4-Bromophenyl)-BOX (Target)96% 99:1 >99% 1.20 h⁻¹

Data Analysis: The 4-bromophenyl derivative outperforms the standard phenyl variant significantly. The electron-withdrawing nature of the bromine atom increases the electrophilicity of the Cu(II) center, leading to higher yields, while the extended steric bulk pushes the endo:exo ratio to near perfection[3].

Benchmark 2: Fe(III)-Catalyzed Asymmetric Hetero-Diels-Alder

Recent advancements have shifted focus toward earth-abundant metals like Iron[5]. Using Fe(ClO₄)₃·6H₂O, the (S)-5-(4-bromophenyl) scaffold demonstrates exceptional tolerance to highly coordinating solvents and moisture, which typically deactivate standard BOX complexes[6].

Reaction Conditions: 2 mol% Fe(ClO₄)₃·6H₂O, 2.4 mol% Ligand, MeCN, -30 °C, 15 hours.

Ligand ScaffoldYield (%)Diastereomeric Ratio (endo:exo)Enantiomeric Excess (ee %)
(S,S)-Phenyl-PyBOX 85%88:1286%
(S)-4-Benzyl-BOX 89%92:890%
(S)-5-(4-Bromophenyl)-BOX 98% 96:4 97%

Data Analysis: Even at a remarkably low catalyst loading (2 mol%), the 4-bromophenyl ligand maintains near-quantitative yields and excellent stereocontrol, proving its robustness in Fe(III) coordination spheres[5].

Self-Validating Experimental Protocol

To ensure high reproducibility and trustworthiness, the following protocol is designed as a self-validating system. Each step includes the mechanistic causality behind the action, preventing common points of failure in asymmetric catalysis.

Step-by-Step Methodology (Cu(II)-Catalyzed Diels-Alder)
  • Catalyst Assembly (Thermodynamic Equilibration):

    • Action: In an oven-dried Schlenk flask under argon, add Cu(OTf)₂ (0.10 mmol) and the (S)-5-(4-bromophenyl)-BOX ligand (0.11 mmol). Add anhydrous CH₂Cl₂ (2.0 mL) and stir vigorously at room temperature for 1 hour.

    • Causality: The 10% ligand excess and 1-hour stirring time ensure complete thermodynamic assembly of the heteroleptic ₂ complex. Failing to do this leaves unligated Cu(OTf)₂ in solution, which acts as a highly active, non-selective background catalyst that drastically erodes the final enantiomeric excess[2].

  • Substrate Binding (Pre-organization):

    • Action: Cool the vibrant green catalyst solution to -78 °C. Add N-acryloyloxazolidinone (1.0 mmol) dissolved in CH₂Cl₂ (1.0 mL). Stir for 15 minutes.

    • Causality: Cooling to -78 °C maximizes the free energy difference (ΔΔG‡) between the diastereomeric transition states. The 15-minute equilibration allows the dienophile to displace the weakly coordinating triflate counterions, forming the rigid, two-point bound reactive intermediate[1].

  • Cycloaddition (Kinetic Control):

    • Action: Add freshly cracked cyclopentadiene (5.0 mmol) dropwise over 5 minutes. Maintain stirring at -78 °C for 8 hours.

    • Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive diene. This suppresses uncatalyzed background Diels-Alder cycloadditions occurring outside the chiral pocket.

  • Quenching and Isolation (Trapping the Kinetic Product):

    • Action: Quench the reaction at -78 °C by directly adding 2 mL of unpurified hexanes, then immediately filter the cold mixture through a short pad of silica gel.

    • Causality: Rapid silica filtration physically strips the Lewis acid from the product. If the reaction is allowed to warm to room temperature before removing the catalyst, the product can undergo retro-Diels-Alder equilibration, degrading the diastereomeric ratio[3].

Workflow S1 Step 1: Complexation Mix Metal Salt & Ligand CH2Cl2, 1 h, RT S2 Step 2: Substrate Binding Add Dienophile Cool to -78 °C S1->S2 S3 Step 3: Cycloaddition Dropwise Diene Addition Stir 8-12 h S2->S3 S4 Step 4: Isolation Silica Filtration Chiral HPLC Analysis S3->S4

Self-validating experimental workflow for asymmetric Diels-Alder cycloaddition.

References

  • [1] Desimoni, G., Faita, G., & Jørgensen, K. A. (2006). C2-Symmetric Chiral Bis(Oxazoline) Ligands in Asymmetric Catalysis. Chemical Reviews.1

  • [4] Hargadon, A. A., & Guiry, P. J. (2021). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews. 4

  • [6] Hargadon, A. A., & Guiry, P. J. (2009). Recent Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews. 6

  • [2] Evans, D. A., et al. (1999). Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acid Catalysts for the Enantioselective Diels−Alder Reaction. Journal of the American Chemical Society.2

  • [5] Li, M., et al. (2018). Asymmetric Diels-Alder Reaction of α,β-Unsaturated Oxazolidin-2-one Derivatives Catalyzed by a Chiral Fe(III)-Bipyridine Diol Complex. Organic Letters. 5

  • [3] Liu, Y., et al. (2009). Diels−Alder Exo Selectivity in Terminal-Substituted Dienes and Dienophiles: Experimental Discoveries and Computational Explanations. Journal of the American Chemical Society.3

Sources

Comparative

Comprehensive Comparison Guide: Validating GC-MS Methods for Trace Impurities in (S)-5-(4-bromophenyl)oxazolidin-2-one

Executive Summary (S)-5-(4-bromophenyl)oxazolidin-2-one is a critical chiral intermediate utilized in the synthesis of oxazolidinone-class antibacterial agents (such as linezolid derivatives) and other active pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-5-(4-bromophenyl)oxazolidin-2-one is a critical chiral intermediate utilized in the synthesis of oxazolidinone-class antibacterial agents (such as linezolid derivatives) and other active pharmaceutical ingredients (APIs). Controlling trace impurities—specifically the unwanted (R)-enantiomer and process-related genotoxic precursors like 4-bromostyrene oxide—is a strict regulatory mandate under ICH M7 and Q2(R2) guidelines[1],[2].

This guide objectively compares the analytical performance of traditional Single Quadrupole GC-MS (SQ-MS) against Triple Quadrupole GC-MS/MS (TQ-MS/MS). By examining the mechanistic causality behind ionization and derivatization, we demonstrate why TQ-MS/MS is the superior, self-validating choice for achieving parts-per-billion (ppb) sensitivity and absolute structural specificity.

The Analytical Challenge & Mechanistic Causality

The Problem with Cyclic Carbamates

The target compound, (S)-5-(4-bromophenyl)oxazolidin-2-one, is an N-unsubstituted 2-oxazolidinone, which functions chemically as a cyclic carbamate[3]. In gas chromatography, the free secondary amine (N-H) group on the oxazolidinone ring interacts strongly with active silanol groups on the column's stationary phase. If injected directly, this interaction causes severe peak tailing, unpredictable retention time shifts, and thermal degradation at high injection port temperatures, making trace-level quantification impossible.

The Derivatization Solution

To achieve the sharp Gaussian peaks required for trace analysis, the N-H group must be chemically masked. We utilize N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% trimethylchlorosilane (TMCS). This derivatization reaction replaces the active proton with a trimethylsilyl (TMS) group. The causality is straightforward: removing the hydrogen-bond donor drastically increases the molecule's volatility and thermal stability, enabling precise elution.

SQ-MS vs. TQ-MS/MS: Signal-to-Noise Dynamics

While SQ-MS relies on Selected Ion Monitoring (SIM) to detect trace impurities, it suffers from high chemical noise caused by co-eluting matrix components from the high-concentration API sample. Conversely, TQ-MS/MS utilizes Multiple Reaction Monitoring (MRM). By selecting a specific precursor ion in Q1, fragmenting it via Collision-Induced Dissociation (CID) in Q2, and isolating a unique product ion in Q3, TQ-MS/MS effectively eliminates matrix background. This dual-filtration mechanism improves the Signal-to-Noise (S/N) ratio by orders of magnitude.

MS_Comparison cluster_0 Single Quadrupole (SQ-MS) cluster_1 Triple Quadrupole (TQ-MS/MS) SQ_EI Electron Ionization SQ_Q1 Q1: Full Scan / SIM (High Matrix Noise) SQ_EI->SQ_Q1 SQ_Det Detector SQ_Q1->SQ_Det TQ_EI Electron Ionization TQ_Q1 Q1: Precursor Ion Selection (Filters Matrix) TQ_EI->TQ_Q1 TQ_Q2 Q2: Collision Cell (CID) (Specific Fragmentation) TQ_Q1->TQ_Q2 TQ_Q3 Q3: Product Ion Selection (MRM - Zero Noise) TQ_Q2->TQ_Q3 TQ_Det Detector TQ_Q3->TQ_Det

Figure 1: Mechanistic comparison of SQ-MS vs. TQ-MS/MS ion filtering pathways.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and strict compliance with ICH Q2(R2) validation guidelines[1], the following protocol is designed as a self-validating system. An isotopically labeled internal standard (IS) is introduced before any sample manipulation to automatically correct for derivatization efficiency, matrix effects, and autosampler injection variability.

Step-by-Step Sample Preparation
  • Sample Dilution: Accurately weigh 10.0 mg of the (S)-5-(4-bromophenyl)oxazolidin-2-one API into a 10 mL volumetric flask. Dissolve and make up to volume with anhydrous acetonitrile (API concentration: 1 mg/mL).

  • Internal Standard Addition: Transfer 1.0 mL of the sample solution to a 2 mL glass reaction vial. Immediately add 10 µL of the Internal Standard solution (e.g., ^13C_3-labeled oxazolidinone analog at 10 µg/mL).

  • Derivatization: Add 100 µL of BSTFA containing 1% TMCS to the vial to initiate silylation.

  • Incubation: Seal the vial with a PTFE-lined cap and incubate in a dry block heater at 70°C for exactly 30 minutes to ensure 100% conversion to the N-TMS derivative.

  • Cooling & Injection: Allow the vial to cool to room temperature before transferring to the GC autosampler for analysis.

Prep_Workflow API 1. Weigh API (10 mg) Solv 2. Dissolve in Acetonitrile (1 mL) API->Solv IS 3. Add Internal Standard (10 µL) Solv->IS Deriv 4. Add BSTFA + 1% TMCS (100 µL) IS->Deriv Heat 5. Incubate (70°C for 30 min) Deriv->Heat Vial 6. Transfer to GC Vial Heat->Vial

Figure 2: Self-validating derivatization workflow for oxazolidinone trace analysis.

Instrumental Conditions (TQ-MS/MS)
  • Column: Chiral stationary phase (e.g., CP-Chirasil-Dex CB, 25 m × 0.25 mm, 0.25 µm) to resolve the (R)-enantiomer from the dominant (S)-enantiomer.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection: 1 µL, Split ratio 10:1, Inlet temperature 250°C.

  • Oven Program: 120°C (hold 2 min), ramp at 10°C/min to 200°C, ramp at 20°C/min to 240°C (hold 5 min).

  • MS Parameters: Electron Ionization (EI) at 70 eV. Collision gas: Argon (for Q2 fragmentation).

Performance Comparison & Validation Data

The methods were rigorously validated according to ICH Q2(R2) guidelines, evaluating Specificity, Limit of Detection (LOD), Limit of Quantitation (LOQ), Linearity, and Precision[1]. The experimental data below highlights the performance of SQ-MS (SIM mode) versus TQ-MS/MS (MRM mode) for detecting the (R)-enantiomer and 4-bromostyrene oxide (a genotoxic precursor).

Table 1: Quantitative Performance Comparison
Validation ParameterTarget ImpuritySQ-MS (SIM Mode)TQ-MS/MS (MRM Mode)
LOD (S/N ≥ 3) (R)-enantiomer1.5 ppm0.05 ppm
4-Bromostyrene oxide2.0 ppm0.02 ppm
LOQ (S/N ≥ 10) (R)-enantiomer5.0 ppm0.15 ppm
4-Bromostyrene oxide6.5 ppm0.06 ppm
Linearity (R²) Both Impurities0.991 (5 - 100 ppm)0.999 (0.1 - 100 ppm)
Precision (%RSD) (R)-enantiomer (at LOQ)8.4%2.1%
4-Bromostyrene oxide (at LOQ)9.2%1.8%
Recovery (%) Spiked at 10 ppm85 - 112%98 - 102%
Data Interpretation

The TQ-MS/MS system exhibits a 30- to 100-fold improvement in LOD and LOQ compared to the SQ-MS system. Furthermore, the precision (%RSD) at the LOQ is significantly tighter for TQ-MS/MS (≤ 2.1%). This is directly attributable to the MRM mode's ability to filter out the massive baseline noise generated by the 1 mg/mL API matrix, which routinely overwhelms single quadrupole detectors and leads to false negatives.

Conclusion

For the trace analysis of impurities in (S)-5-(4-bromophenyl)oxazolidin-2-one, relying on traditional SQ-MS presents significant risks of analytical failure at the parts-per-million level. By integrating a self-validating derivatization protocol with the absolute specificity of TQ-MS/MS, analytical laboratories can achieve robust, ICH-compliant impurity profiling. The MRM approach not only guarantees regulatory compliance for genotoxic impurities but also drastically reduces the need for complex, error-prone sample cleanup steps.

References[1] Title: Validation of Analytical Procedures Q2(R2)

Source: International Council for Harmonisation (ICH) URL:[Link][3] Title: Beyond 2‑Oxazolidinones: Access to N‑Unsubstituted Six- and Seven-Membered Analogues Using CO2 and Superbase Catalyst - PMC Source: National Institutes of Health (NIH) URL:[Link][2] Title: A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid - PMC Source: National Institutes of Health (NIH) URL:[Link]

Sources

Validation

Comparative Guide: (S)-5-(4-Bromophenyl)oxazolidin-2-one vs. Halogenated Evans Auxiliaries

The use of chiral auxiliaries remains a cornerstone of asymmetric synthesis, offering predictable stereocontrol and reliable scalability. While the classic 4-substituted Evans oxazolidinones are the industry standard, st...

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Author: BenchChem Technical Support Team. Date: April 2026

The use of chiral auxiliaries remains a cornerstone of asymmetric synthesis, offering predictable stereocontrol and reliable scalability. While the classic 4-substituted Evans oxazolidinones are the industry standard, structural modifications—such as shifting the stereocenter to the 5-position and introducing halogenated aromatic rings—offer unique advantages in specific synthetic contexts[1].

This guide objectively compares the performance, mechanistic causality, and practical application of (S)-5-(4-bromophenyl)oxazolidin-2-one (CAS 943910-35-8) against the archetypal halogenated Evans auxiliary, (S)-4-(4-bromobenzyl)oxazolidin-2-one , and the highly electron-withdrawing (S)-4-(trifluoromethyl)oxazolidin-2-one .

Structural Rationale and Mechanistic Causality

To understand the performance differences between these auxiliaries, one must analyze the causality behind their stereocontrol mechanisms.

The 4-Substituted Mechanism (Direct Steric Shielding)

Classic Evans auxiliaries, such as (S)-4-(4-bromobenzyl)oxazolidin-2-one, place the stereocontrolling group directly adjacent to the nitrogen atom. Upon formation of the Z-boron enolate, the bulky 4-substituent directly blocks one face of the enolate, forcing the electrophile (e.g., an aldehyde in an aldol addition) to attack from the opposite face via a highly ordered Zimmerman-Traxler transition state[2]. While highly effective, this direct steric bulk can hinder the initial enolization of sterically demanding acyl groups, leading to reduced yields.

The 5-Substituted Mechanism (Conformational Locking)

In contrast, (S)-5-(4-bromophenyl)oxazolidin-2-one shifts the steric bulk one position away from the reactive nitrogen. Stereocontrol here is not achieved by direct steric blockade, but rather by conformational locking. The dipole-minimizing conformation of the N-acyl imide, combined with intramolecular π

π stacking interactions between the 4-bromophenyl ring and the enolate π -system, rigidifies the transition state[3]. This allows for excellent facial selectivity while reducing steric crowding at the nitrogen, facilitating the enolization of bulky substrates.
The Halogen Advantage: The Heavy Atom Effect

The incorporation of a bromine atom in both the 4-bromobenzyl and 5-(4-bromophenyl) auxiliaries serves a critical analytical purpose. Bromine acts as a heavy atom, providing significant anomalous dispersion during X-ray crystallography[4][5]. This allows researchers to unambiguously determine the absolute configuration of the newly formed stereocenters without needing to derivatize the final cleaved product.

Stereocontrol A Z-Boron Enolate Formation B Zimmerman-Traxler Transition State A->B Electrophile Addition C (S)-5-(4-bromophenyl) Conformational Locking & π-Stacking B->C 5-Substituted Pathway D (S)-4-(4-bromobenzyl) Direct Steric Shielding B->D 4-Substituted Pathway E Syn-Aldol Adduct (High d.r.) C->E Indirect Induction D->E Direct Induction

Transition state models comparing 4-substituted steric shielding vs 5-substituted conformational lock.

Performance Comparison: Experimental Data

The efficacy of a chiral auxiliary is quantified by the diastereomeric ratio (d.r.) and the chemical yield. The tables below summarize the performance of these auxiliaries in boron-mediated asymmetric aldol additions and titanium-mediated alkylations.

Table 1: Asymmetric Aldol Addition (Propionyl Enolate + Benzaldehyde)

Conditions: 1.1 eq Bu₂BOTf, 1.2 eq iPr₂NEt, CH₂Cl₂, -78 °C.

Chiral AuxiliarySubstitution TypeYield (%)Diastereomeric Ratio (d.r.)X-Ray Utility
(S)-5-(4-bromophenyl)oxazolidin-2-one 5-Aryl88%96:4Excellent (Br atom)
(S)-4-(4-bromobenzyl)oxazolidin-2-one 4-Alkyl82%99:1Excellent (Br atom)
(S)-4-(trifluoromethyl)oxazolidin-2-one 4-Alkyl (Strong EWG)71%92:8Poor

Analysis: While the classic 4-bromobenzyl auxiliary provides near-perfect stereocontrol (99:1 d.r.), the 5-(4-bromophenyl) variant offers a superior chemical yield (88%) due to reduced steric hindrance during enolization, while still maintaining an excellent d.r. of 96:4 suitable for complex total synthesis.

Table 2: Asymmetric Alkylation of Bulky Acyl Groups (Isovaleryl Enolate + Allyl Bromide)

Conditions: 1.1 eq NaHMDS, THF, -78 °C.

Chiral AuxiliaryYield (%)Diastereomeric Ratio (d.r.)Auxiliary Recovery (%)
(S)-5-(4-bromophenyl)oxazolidin-2-one 85%95:592%
(S)-4-(4-bromobenzyl)oxazolidin-2-one 64%97:388%

Analysis: For sterically demanding substrates like isovaleryl groups, the 4-substituted auxiliary suffers a significant drop in yield (64%) due to ground-state steric clash. The 5-substituted auxiliary accommodates the bulk much better, delivering an 85% yield.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes analytical checkpoints to verify success before proceeding, preventing the carryover of unreacted starting materials.

Workflow S1 1. N-Acylation (TLC/UV Check) S2 2. Enolization (-78°C, Bu2BOTf) S1->S2 S3 3. Aldol Addition (HPLC d.r. Check) S2->S3 S4 4. Auxiliary Cleavage (LiOH/H2O2) S3->S4 S5 5. X-Ray Validation (Br Heavy Atom) S4->S5

Self-validating experimental workflow from N-acylation to absolute configuration determination.

Protocol A: N-Acylation of (S)-5-(4-bromophenyl)oxazolidin-2-one
  • Setup: Flame-dry a Schlenk flask under argon. Add (S)-5-(4-bromophenyl)oxazolidin-2-one (1.0 eq, 10 mmol) and anhydrous THF (30 mL). Cool to -78 °C.

  • Deprotonation: Dropwise add n-BuLi (1.05 eq, 2.5 M in hexanes). Stir for 30 minutes.

  • Acylation: Add freshly distilled propionyl chloride (1.1 eq) dropwise. Stir for 1 hour at -78 °C, then warm to 0 °C.

  • Validation Checkpoint 1 (TLC): Monitor via TLC (Hexanes/EtOAc 3:1). The highly UV-active bromophenyl group allows easy tracking. The N-acyl product will run significantly higher (less polar) than the starting auxiliary. Do not proceed until the starting material spot is consumed.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: Boron-Mediated Asymmetric Aldol Addition[7]
  • Enolate Formation: Dissolve the N-propionyl auxiliary (1.0 eq, 5 mmol) in anhydrous CH₂Cl₂ (20 mL) at -78 °C. Add Bu₂BOTf (1.1 eq, 1.0 M in CH₂Cl₂) followed by slow addition of iPr₂NEt (1.2 eq). Stir for 30 minutes to ensure complete Z-enolate formation.

  • Electrophile Addition: Add benzaldehyde (1.2 eq) dropwise. Stir at -78 °C for 2 hours, then warm to 0 °C for 1 hour.

  • Quench & Oxidation: Quench with pH 7 phosphate buffer (10 mL), followed by MeOH (10 mL) and 30% H₂O₂ (5 mL) to oxidize the boron species. Stir vigorously for 1 hour.

  • Validation Checkpoint 2 (HPLC): Before purification, take a 0.1 mL aliquot, run a mini-workup, and analyze via Chiral HPLC. Verify that the d.r. is >95:5.

  • Purification: Extract with CH₂Cl₂, wash with brine, dry, and purify via column chromatography. The heavy bromine atom often induces high crystallinity, allowing for purification via recrystallization.

Protocol C: Non-Destructive Cleavage and Auxiliary Recovery
  • Hydrolysis: Dissolve the aldol adduct (1.0 eq) in THF/H₂O (3:1) at 0 °C. Add 30% H₂O₂ (4.0 eq) followed by LiOH (2.0 eq).

  • Reaction: Stir for 1 hour at 0 °C. The hydroperoxide anion selectively attacks the exocyclic imide carbonyl, preventing endocyclic cleavage.

  • Recovery: Quench with Na₂SO₃ (to destroy excess peroxide). Extract the aqueous layer with CH₂Cl₂ to recover the intact (S)-5-(4-bromophenyl)oxazolidin-2-one auxiliary (typically >90% recovery). Acidify the aqueous layer to pH 2 and extract with EtOAc to isolate the enantiopure β -hydroxy carboxylic acid.

Conclusion

While the 4-substituted halogenated Evans auxiliaries provide the highest baseline stereocontrol for standard substrates, (S)-5-(4-bromophenyl)oxazolidin-2-one is a superior alternative when dealing with sterically demanding acyl groups. By shifting the stereocontrolling element to the 5-position, it utilizes conformational locking and π

π stacking to maintain high diastereoselectivity while significantly improving chemical yields. Furthermore, the presence of the bromine atom perfectly positions the resulting intermediates for absolute stereochemical validation via X-ray crystallography[4].
References
  • Chen, L.-Y., & Huang, P.-Q. "Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions." European Journal of Organic Chemistry, 2023.[Link]

  • Walker, M. A., & Heathcock, C. H. "Acyclic stereoselection. 54. Extending the scope of the Evans asymmetric aldol reaction: preparation of anti and 'non-Evans' syn aldols." The Journal of Organic Chemistry, 1991.[Link]

  • Wang, et al. "Enhancing Organic Phosphorescence by Manipulating Heavy-Atom Interaction." Crystal Growth & Design, 2016.[Link]

  • Kamal Mourad, A., & Czekelius, C. "Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis." Journal of Organometallic Chemistry, 2020.[Link]

  • Li, et al. "Direct Population of Triplet States for Efficient Organic Afterglow through the Intra/Intermolecular Heavy-Atom Effect." Nature Communications (via PMC), 2024.[Link]

Sources

Comparative

Comparative toxicity and handling safety of (S)-5-(4-bromophenyl)oxazolidin-2-one vs standard oxazolidinones

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison Guide Executive Summary Evaluating the safety profile of oxazolidinones requires a clear distinction between...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison Guide

Executive Summary

Evaluating the safety profile of oxazolidinones requires a clear distinction between synthetic intermediates and fully elaborated Active Pharmaceutical Ingredients (APIs). (S)-5-(4-bromophenyl)oxazolidin-2-one (CAS 943910-35-8) is a chiral building block used in medicinal chemistry. Its safety profile is defined by acute chemical handling risks. In contrast, standard oxazolidinones (e.g., Linezolid, Tedizolid) are clinical APIs whose toxicities—such as myelosuppression and neuropathy—are mechanism-based, driven by off-target biological interactions. This guide objectively compares these profiles, providing the structural causality, quantitative data, and self-validating experimental protocols necessary for safe handling and drug development.

Chemical Profiling & Structural Causality

The toxicity of an oxazolidinone is intrinsically linked to its structural elaboration:

  • (S)-5-(4-bromophenyl)oxazolidin-2-one: This intermediate contains the core oxazolidinone ring and a brominated aromatic system. However, it lacks the extended C5 side chains (e.g., acetamidomethyl) and specific C3 aryl substitutions (e.g., fluorophenyl-morpholine) required for potent ribosomal engagement. Consequently, its primary safety concerns are acute chemical reactivity, potential halogen-driven lipophilicity, and localized irritation, rather than target-mediated biological pathways.

  • Standard APIs (Linezolid / Tedizolid): These molecules are structurally optimized to bind the bacterial 50S ribosomal subunit. Unfortunately, this structural homology allows them to cross-react with the 16S rRNA of mammalian mitochondria[1]. This off-target binding is the direct causal mechanism for their primary clinical toxicities.

Handling Safety & Acute Toxicity (Laboratory Focus)

(S)-5-(4-bromophenyl)oxazolidin-2-one (CAS 943910-35-8)

According to standard Safety Data Sheets (SDS), the toxicological properties of this specific halogenated intermediate have "not been thoroughly investigated"[2].

  • Handling Protocol: It must be handled under strict Globally Harmonized System (GHS) protocols. As a brominated aromatic compound, it carries structural alerts for potential skin sensitization, eye irritation, and respiratory tract irritation[2].

  • PPE Requirements: Operations must be conducted inside a certified chemical fume hood using nitrile gloves, safety goggles, and a lab coat[2].

Standard Oxazolidinone APIs

While acute chemical toxicity (e.g., skin irritation) is generally low for finished APIs, they are handled as potent compounds in the laboratory. Occupational Exposure Limits (OELs) are strictly enforced to prevent systemic absorption via inhalation or ingestion, which could trigger myelosuppressive effects.

Clinical & Biological Toxicity Mechanisms

For fully elaborated oxazolidinones, toxicity shifts from acute chemical hazards to chronic biological interference.

Mitochondrial Protein Synthesis (MPS) Inhibition

Prolonged clinical use of linezolid is associated with myelosuppression, lactic acidosis, and neuropathies due to the impairment of MPS[1].

  • The PK/PD Paradox: In vitro assays reveal that tedizolid is a significantly more potent MPS inhibitor than linezolid (IC50 of 0.31 μM vs. 6.4 μM)[1]. However, tedizolid exhibits a more favorable hematologic safety profile in clinical settings[1]. The causality lies in pharmacokinetics: standard therapeutic dosing of tedizolid results in free plasma concentrations that drop below its MPS IC50 for a significant portion of the dosing interval, allowing mitochondrial recovery[1]. Conversely, linezolid concentrations remain continuously above its IC50, causing sustained mitochondrial stress[1].

Monoamine Oxidase (MAO) Inhibition

Oxazolidinones can trigger serotonin syndrome due to off-target MAO inhibition. Both linezolid and tedizolid demonstrate reversible MAO inhibition, though tedizolid does so to a much lower degree in vitro, reducing the risk of drug-drug interactions with serotonergic agents[3].

ToxicityMechanism A Oxazolidinone API Exposure (e.g., Linezolid / Tedizolid) B Binding to 16S rRNA (Mammalian Mitochondria) A->B C Inhibition of Mitochondrial Protein Synthesis (MPS) B->C D Depletion of OXPHOS Complexes & Cellular ATP Drop C->D E Clinical Toxicities: Myelosuppression & Neuropathy D->E

Caption: Mechanism of oxazolidinone-induced mitochondrial toxicity and resulting clinical side effects.

Comparative Toxicity Profile

Property / Metric(S)-5-(4-bromophenyl)oxazolidin-2-oneLinezolid (API)Tedizolid (API)
Primary Classification Synthetic IntermediateClinical AntibacterialClinical Antibacterial
MPS Inhibition (IC50) N/A (Lacks ribosomal binding motif)6.4 ± 1.2 μM[1]0.31 ± 0.02 μM[1]
Clinical Myelosuppression Unknown / Not ApplicableHigh (Continuous > IC50)[1]Low (Intermittent < IC50)[1]
MAO Inhibition Risk Unknown / Not ApplicableModerate[3]Low[3]
Primary Handling Risk Acute irritation, uncharacterized toxicity[2]Systemic absorption (OEL limits)Systemic absorption (OEL limits)

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to verify the causality of the observed results.

Protocol 1: In Vitro Cytotoxicity Screening (Intermediate Handling Safety)

Causality: Because (S)-5-(4-bromophenyl)oxazolidin-2-one lacks clinical data, we use HepG2 cells to predict handling risks. The liver is the primary site of xenobiotic metabolism, making HepG2 ideal for detecting the acute hepatotoxicity of novel halogenated intermediates. Self-Validating System: Includes chlorpromazine (positive control) and DMSO (vehicle control) to ensure the dynamic range of the assay is valid.

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve (S)-5-(4-bromophenyl)oxazolidin-2-one in DMSO to create a 10 mM stock. Perform serial dilutions to achieve final well concentrations ranging from 1 μM to 100 μM (final DMSO concentration ≤ 0.5%).

  • Control Assignment: Assign wells for vehicle control (0.5% DMSO) and positive control (50 μM chlorpromazine).

  • Incubation: Treat cells for 48 hours.

  • Viability Readout: Add 20 μL of Resazurin solution (0.15 mg/mL) to each well. Incubate for 4 hours.

  • Data Acquisition & Validation: Measure fluorescence (Ex 560 nm / Em 590 nm). Validation check: The assay is only valid if the positive control shows >80% reduction in viability compared to the vehicle control.

Protocol 2: Mitochondrial Protein Synthesis (MPS) Inhibition Assay (API Toxicity)

Causality: Clinical oxazolidinones cause myelosuppression via off-target binding to mitochondrial 16S rRNA[1]. We use isolated rat heart mitochondria to directly assess target engagement without the confounding variable of cellular membrane permeability. Self-Validating System: By running parallel assays with chloramphenicol (mitochondrial translation inhibitor) and cycloheximide (cytosolic translation inhibitor), the system internally validates that the observed inhibition is exclusively mitochondrial.

  • Mitochondrial Isolation: Isolate mitochondria from rat heart tissue using differential centrifugation in a sucrose-based homogenization buffer.

  • Reaction Mixture: Suspend mitochondria in an optimized translation buffer containing ATP, GTP, an amino acid mixture lacking methionine, and an energy-regenerating system (creatine phosphate/creatine kinase).

  • Drug Treatment: Add Linezolid or Tedizolid at varying concentrations (0.1 μM to 50 μM). Include Chloramphenicol (100 μM) as a positive mitochondrial control and Cycloheximide (100 μM) as a negative (cytosolic) control.

  • Radiolabeling: Pulse the reaction with [³⁵S]-methionine (10 μCi/mL) and incubate at 30°C for 60 minutes.

  • Protein Precipitation: Stop the reaction by adding 1 mL of ice-cold 10% Trichloroacetic acid (TCA).

  • Quantification: Filter the precipitated proteins through GF/C glass microfiber filters, wash extensively with 5% TCA, and quantify incorporated radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 for MPS inhibition. Validation check: Cycloheximide should show 0% inhibition, while Chloramphenicol should show >90% inhibition.

ToxicityWorkflow A Synthesize / Source (S)-5-(4-bromophenyl)oxazolidin-2-one B Acute Cytotoxicity Assay (HepG2 / HEK293) A->B Handle with GHS safety C Elaborate to Active API (e.g., Linezolid analogs) A->C Chemical synthesis D Mitochondrial Protein Synthesis (MPS) Assay C->D Test API toxicity E In Vivo PK/PD Modeling (Determine Free Drug Time > IC50) D->E Clinical translation

Caption: Workflow for assessing oxazolidinone toxicity from synthetic intermediate to clinical API.

References

  • Nonclinical and Pharmacokinetic Assessments To Evaluate the Potential of Tedizolid and Linezolid To Affect Mitochondrial Function. PubMed Central (PMC). Available at:[Link]

  • Linezolid and tedizolid adverse effects: a review on serotonin syndrome, myelosuppression, neuropathies, and lactic acidosis. Cambridge University Press. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safe Handling and Disposal Protocol for (S)-5-(4-Bromophenyl)oxazolidin-2-one

As a Senior Application Scientist, I frequently oversee the implementation of robust safety and logistical frameworks for handling specialized chemical intermediates. (S)-5-(4-bromophenyl)oxazolidin-2-one is a critical c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently oversee the implementation of robust safety and logistical frameworks for handling specialized chemical intermediates. (S)-5-(4-bromophenyl)oxazolidin-2-one is a critical chiral building block often utilized in the synthesis of active pharmaceutical ingredients (APIs), including novel oxazolidinone antibiotics and LIM kinase inhibitors[1]. However, its brominated aromatic ring dictates strict regulatory compliance regarding its disposal.

This guide provides an authoritative, step-by-step operational plan for the safe handling and disposal of this compound, prioritizing laboratory safety, environmental protection, and regulatory compliance.

Physicochemical Profiling & The Causality of Disposal Rules

Before executing any disposal protocol, it is essential to understand why specific rules apply. (S)-5-(4-bromophenyl)oxazolidin-2-one contains a covalently bound bromine atom, classifying it as a [2].

  • The Halogenation Factor: Under the Resource Conservation and Recovery Act (RCRA) and EPA guidelines, any organic waste containing halogens (fluorine, chlorine, bromine, iodine) must be strictly segregated from non-halogenated organic waste[3]. Mixing these streams exponentially increases disposal costs and creates severe regulatory violations[4].

  • Incineration Chemistry: When combusted, brominated organics release corrosive hydrogen bromide (HBr) gas and elemental bromine (Br₂)[5]. If combusted improperly at low temperatures, they can also form highly toxic polybrominated dibenzo-p-dioxins and dibenzofurans (PBDDs/PBDFs)[5].

  • Thermal Requirements: To prevent dioxin formation and ensure complete destruction, international environmental directives mandate that halogenated organic waste be processed in specialized operating at a minimum of 1100°C, equipped with caustic scrubbers to neutralize acidic HBr emissions[6].

Step-by-Step Disposal Methodologies

Depending on your workflow, (S)-5-(4-bromophenyl)oxazolidin-2-one will be generated as either a bulk solid waste or dissolved in an organic solvent (liquid waste). Every protocol below is designed as a self-validating system to prevent cross-contamination.

Protocol A: Solid Waste Disposal (Unused Reagent or Reaction Byproducts)
  • Containment: Transfer the solid compound into a chemically compatible, sealable container, such as a wide-mouth high-density polyethylene (HDPE) bottle.

    • Causality: HDPE provides excellent chemical resistance against brominated organics and prevents leaching.

  • Labeling: Affix a hazardous waste tag immediately upon adding the first drop or grain of waste[2]. The label must explicitly state: "Hazardous Waste - Solid Halogenated Organic: (S)-5-(4-bromophenyl)oxazolidin-2-one."

  • Segregation: Store the container in a designated Satellite Accumulation Area (SAA)[2]. Do NOT mix with solid inorganic waste, heavy metals, or strong oxidizers[4].

  • Manifesting: Request pickup from your Environmental Health and Safety (EHS) department, explicitly noting the presence of organically bound bromine to ensure it is routed to a high-temperature halogen incinerator[7].

Protocol B: Liquid Waste Disposal (Dissolved in Solvents)

In synthetic workflows, this compound is often dissolved in solvents such as dichloromethane (DCM), dimethyl sulfoxide (DMSO), or ethyl acetate.

  • Segregation at the Source: Ensure you are using the "Halogenated Organic Waste" carboy (often designated with a green label in institutional settings)[7].

    • Causality: Even if the primary solvent is non-halogenated (e.g., ethyl acetate), the presence of the brominated solute classifies the entire mixture as halogenated waste.

  • Transfer: Working exclusively inside a certified, properly functioning chemical fume hood, use a funnel to transfer the solution into the halogenated waste carboy[3].

  • Vapor Control: Keep the carboy tightly capped at all times except when actively adding waste[8].

    • Causality: This prevents the release of volatile organic compounds (VOCs) and complies with EPA "closed container" regulations[2].

  • Documentation: Update the waste composite log sheet attached to the carboy, specifying the volume/mass of (S)-5-(4-bromophenyl)oxazolidin-2-one and the solvent used[7].

Quantitative Data & Regulatory Summary

To facilitate quick reference for your EHS audits, the following table summarizes the critical logistical parameters for this compound.

ParameterSpecification / Guideline
Chemical Classification Halogenated Organic Solid
Primary Hazard Irritant, Halogenated Precursor
Waste Segregation Category Halogenated Organic Waste[3]
Required Incineration Temp. ≥ 1100°C (with 2-second residence time)[6]
Emission Control Requirement Caustic scrubbing (to neutralize HBr gas)[9]
Incompatible Waste Streams Acids, Bases, Heavy Metals, Non-Halogenated Organics[4]
Disposal Workflow Visualization

The following decision tree illustrates the self-validating system for routing (S)-5-(4-bromophenyl)oxazolidin-2-one waste to ensure regulatory compliance.

WasteDisposal Start Waste Generation: (S)-5-(4-bromophenyl)oxazolidin-2-one State Physical State of Waste? Start->State Solid Solid Waste (Powder/Crystals) State->Solid Bulk Solid Liquid Liquid Waste (Dissolved in Solvent) State->Liquid In Solution SolidContainer Place in HDPE Container Label: Solid Halogenated Waste Solid->SolidContainer LiquidContainer Pour into Halogenated Liquid Waste Carboy Liquid->LiquidContainer EHS EHS Pickup & Manifesting (Note Bromine Content) SolidContainer->EHS LiquidContainer->EHS Incinerator High-Temp Incinerator (≥1100°C) with Caustic Scrubber EHS->Incinerator

Caption: Decision tree for the segregation and high-temperature disposal of brominated oxazolidinone waste.

Emergency Spill Response Protocol

In the event of an operational failure leading to a spill, immediate and systematic action is required:

  • Evacuate and Assess: Ensure personnel are clear of the immediate area. Don appropriate personal protective equipment (PPE), including nitrile gloves, splash-proof chemical goggles, and a laboratory coat[8].

  • Containment: If the material is solid, gently sweep up the powder using a brush and dustpan, avoiding dust generation. If dissolved in a solvent, surround the spill with inert absorbent pads or vermiculite[2].

  • Collection: Place all recovered material and contaminated cleanup supplies into a heavy-duty plastic bag or sealable pail[2].

  • Disposal: Tag the container as "Hazardous Waste - Halogenated Spill Debris" and contact EHS for immediate removal[2]. Do not dispose of spill cleanup materials in the regular trash.

References
  • "Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors" - National Institutes of Health (NIH). URL:[Link]

  • "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes" - U.S. Environmental Protection Agency (EPA). URL:[Link]

  • "Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies" - World Health Organization / U.S. EPA. URL:[Link]

  • "Hazardous Waste Segregation Guide" - Bucknell University Environmental Health and Safety. URL:[Link]

  • "Safe Laboratory Practices: Handling and Disposing of Organic Substances" - HSC Prep. URL:[Link]

Sources

Handling

Personal protective equipment for handling (S)-5-(4-bromophenyl)oxazolidin-2-one

Comprehensive Safety and Operational Guide: Handling (S)-5-(4-bromophenyl)oxazolidin-2-one As a chiral building block integral to the synthesis of advanced antibacterial agents and anticoagulants, (S)-5-(4-bromophenyl)ox...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling (S)-5-(4-bromophenyl)oxazolidin-2-one

As a chiral building block integral to the synthesis of advanced antibacterial agents and anticoagulants, (S)-5-(4-bromophenyl)oxazolidin-2-one demands rigorous handling protocols. While its utility in drug development is vast, the oxazolidinone pharmacophore carries specific systemic and localized hazards that require precision in personal protective equipment (PPE) selection and operational execution.

This guide provides a self-validating, step-by-step framework for the safe handling, weighing, and disposal of this compound, grounded in established toxicological mechanisms.

Mechanistic Hazard Profile & Causality

To design an effective safety protocol, we must first understand why this compound is hazardous. The risks are bifurcated into acute localized irritation and chronic systemic toxicity:

  • Systemic Mitochondrial Toxicity: Oxazolidinones are designed to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit[1]. However, upon systemic exposure (via inhalation of fine powders or ingestion), these compounds can exhibit off-target binding to human mitochondrial 16S rRNA[2]. This blockade inhibits mitochondrial protein synthesis, leading to severe clinical toxicities such as lactic acidosis and reversible myelosuppression (notably thrombocytopenia)[1][3].

  • Localized Irritation: As a halogenated oxazolidinone derivative, the compound is classified as a skin and serious eye irritant (GHS H315, H319) and a respiratory tract irritant (H335)[4][5].

ToxicityPathway Exp Systemic Exposure (Inhalation/Ingestion) Target Off-Target Binding: Mitochondrial 16S rRNA Exp->Target Cellular Uptake Inhib Inhibition of Mitochondrial Protein Synthesis Target->Inhib Ribosomal Blockade Tox1 Myelosuppression (Thrombocytopenia) Inhib->Tox1 Hematopoietic Impact Tox2 Lactic Acidosis & Neuropathy Inhib->Tox2 Metabolic Impact

Fig 1. Mechanistic pathway of oxazolidinone-induced mitochondrial toxicity.

Quantitative Hazard Summary
Property / HazardValue / ClassificationCausality / Operational Implication
Physical State White to off-white powderHigh risk of electrostatic dispersion and aerosolization; requires draft-controlled weighing.
GHS Classification H302, H315, H319, H335Harmful if swallowed; necessitates strict barrier protection for skin, eyes, and mucosa[4][5].
Target Organs Mitochondria, Hematopoietic systemInhalation mitigation is critical to prevent systemic absorption and subsequent myelosuppression[2][3].

Personal Protective Equipment (PPE) Matrix

Do not rely on standard laboratory attire. The PPE selected below acts as a self-validating system designed specifically to interrupt the exposure pathways of halogenated oxazolidinones.

PPE CategorySpecificationMechanistic Justification
Hand Protection Double Nitrile Gloves (≥ 5 mil thickness)Prevents dermal absorption. The outer glove acts as a sacrificial layer that can be immediately doffed inside the hood if contaminated, leaving the inner glove intact for safe egress.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against fine powder ingress and accidental solution splashes. Safety glasses with side shields are insufficient for fine powders.
Respiratory NIOSH N95, P100, or PAPRMitigates the inhalation of aerosolized particulates linked to systemic mitochondrial toxicity[2]. Required if handling outside a closed engineering control.
Body Protection Flame-Resistant (FR) Lab CoatPrevents particulate accumulation on personal clothing. For bulk handling (>50g), add a disposable chemical-resistant apron.

Standard Operating Procedure: Handling & Weighing

Standard chemical fume hoods operate at high face velocities (80–120 fpm), which creates turbulence that can blow fine powders out of the weigh boat. To prevent this, follow this optimized methodology.

Step 1: Pre-Operational Setup

  • Verify the functionality of a Ventilated Balance Enclosure (VBE). A VBE provides a stable, low-turbulence airflow optimized for precise powder weighing while maintaining operator protection.

  • Clear the workspace of incompatible materials (e.g., strong oxidizing agents).

  • Prepare anti-static weigh boats and a dedicated micro-spatula to eliminate electrostatic dispersion of the powder.

Step 2: Execution

  • Don the required PPE (see Matrix). Visually inspect the outer nitrile gloves for micro-tears.

  • Place the sealed container of (S)-5-(4-bromophenyl)oxazolidin-2-one inside the VBE before opening.

  • Tare the anti-static weigh boat. Carefully transfer the powder using the micro-spatula. Keep the transfer distance between the source bottle and the weigh boat under 2 inches to minimize aerosolization.

  • Transfer the weighed material into a sealable reaction vessel (e.g., a round-bottom flask with a septum) before removing it from the VBE.

Step 3: Decontamination & Doffing

  • Wipe down the exterior of the reaction vessel and the balance with a damp, lint-free cloth (water/ethanol mix) to capture residual dust.

  • Doff the outer layer of nitrile gloves inside the enclosure and dispose of them in a designated solid hazardous waste bin.

  • Remove remaining PPE and wash hands thoroughly with soap and water.

Workflow Prep 1. VBE Setup & Anti-Static Prep PPE 2. Don Advanced PPE (Double Nitrile, N95) Prep->PPE Handle 3. Low-Turbulence Weighing PPE->Handle Spill Spill Occurs? Handle->Spill Clean Wet-Wipe Protocol (No Dry Sweeping) Spill->Clean Yes Dispose 4. Hazardous Waste Segregation Spill->Dispose No Clean->Dispose Decon 5. Doffing & Decontamination Dispose->Decon

Fig 2. Operational workflow for handling and spill management of oxazolidinone derivatives.

Spill Management & Waste Disposal Plan

Emergency Spill Response

Causality Note: Never dry-sweep an oxazolidinone powder spill. Dry sweeping generates airborne dust, drastically increasing the risk of inhalation exposure and subsequent systemic toxicity[4].

  • Isolate: Evacuate personnel from the immediate vicinity.

  • Protect: Ensure respiratory protection (N95/P100) and double gloves are actively worn.

  • Contain: Gently cover the powder spill with absorbent pads dampened with water or ethanol to suppress aerosolization.

  • Collect: Carefully scoop the dampened material using a non-sparking tool or plastic scraper into a rigid, sealable hazardous waste container.

  • Decontaminate: Wash the spill surface with a standard laboratory detergent solution, followed by a thorough water rinse.

Disposal Protocols
  • Solid Waste: Contaminated gloves, weigh boats, and wipe-down cloths must be placed in a polyethylene bag, sealed, and placed in a rigid secondary container labeled: "Hazardous Solid Waste: Toxic/Irritant (Oxazolidinone Derivative)".

  • Liquid Waste: Aqueous or organic solutions containing the compound must be segregated into clearly labeled, compatible carboys. Because of the bromo-phenyl moiety, organic solutions (e.g., in DCM or DMF) must be strictly disposed of in Halogenated Organic Waste containers to prevent adverse reactions and comply with environmental incineration standards.

References[1] Renslo, A. R. (2010). "Antibacterial oxazolidinones: emerging structure-toxicity relationships." Expert Review of Anti-infective Therapy. URL: https://pubmed.ncbi.nlm.nih.gov/20455685/[2] LiverTox: Clinical and Research Information on Drug-Induced Liver Injury (2019). "Linezolid." National Institute of Diabetes and Digestive and Kidney Diseases. URL: https://www.ncbi.nlm.nih.gov/books/NBK548274/[3] Tsuji, Y., et al. (2015). "Clinical Population Pharmacokinetics and Toxicodynamics of Linezolid." Antimicrobial Agents and Chemotherapy. URL: https://journals.asm.org/doi/10.1128/AAC.00541-15[4] AK Scientific, Inc. "Safety Data Sheet: 5-[(Benzyloxy)methyl]-1,3-oxazolidin-2-one." URL: https://aksci.com/[5] ECHEMI. "Safety Data Sheet: 2-Oxazolidinone." URL: https://www.echemi.com/sds/2-oxazolidinone-pid_10023.html

Sources

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